Leucomycin A7
Description
This compound has been reported in Streptomyces kitasatoensis with data available.
structure in first source
Structure
2D Structure
Properties
CAS No. |
18361-47-2 |
|---|---|
Molecular Formula |
C38H63NO14 |
Molecular Weight |
757.9 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate |
InChI |
InChI=1S/C38H63NO14/c1-10-28(43)51-36-24(5)49-30(20-38(36,6)46)52-33-23(4)50-37(32(45)31(33)39(7)8)53-34-25(16-17-40)18-21(2)26(41)15-13-11-12-14-22(3)48-29(44)19-27(42)35(34)47-9/h11-13,15,17,21-27,30-37,41-42,45-46H,10,14,16,18-20H2,1-9H3/b12-11+,15-13+/t21-,22-,23-,24+,25+,26+,27-,30+,31-,32-,33-,34+,35+,36+,37+,38-/m1/s1 |
InChI Key |
CQSPEFZMAFYKML-RQWHEHCQSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C |
Canonical SMILES |
CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C |
Synonyms |
leucomycin A7 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Leucomycin A7 from Streptomyces kitasatoensis: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of Leucomycin A7, a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the experimental protocols for isolation and analysis, quantitative data on its biological activity, and an exploration of the regulatory pathways governing its production. Detailed methodologies, data tables, and pathway diagrams are presented to facilitate a deeper understanding and further research into this important antimicrobial compound.
Introduction
Streptomyces kitasatoensis is a filamentous bacterium known for its production of a complex of macrolide antibiotics known as leucomycins (also referred to as kitasamycins). This complex consists of multiple structurally related compounds, each with varying degrees of antibacterial activity. Among these, this compound stands out as a significant component. The leucomycin complex, first discovered in 1953, has been a subject of interest due to its efficacy against a range of pathogens.
This compound, like other members of the leucomycin family, exhibits strong inhibitory effects against Gram-positive bacteria, while its activity against Gram-negative bacteria is comparatively weaker[1]. These macrolide antibiotics function by inhibiting protein synthesis in susceptible bacteria. This guide delves into the technical aspects of this compound's discovery, from the fermentation of S. kitasatoensis to the isolation, characterization, and evaluation of this specific analogue.
Data Presentation
Antibacterial Spectrum of Leucomycin Complex
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the leucomycin complex against various Gram-positive bacteria. It is important to note that these values represent the activity of the overall complex and not solely this compound.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 1.56 |
| Streptococcus pyogenes E-14 | 0.78 |
| Streptococcus viridans | 0.39 |
| Diplococcus pneumoniae type I | 0.39 |
| Corynebacterium diphtheriae | 0.39 |
| Bacillus subtilis | 1.56 |
| Neisseria gonorrhoeae | 0.78 |
| Data sourced from MedChemExpress and is for the Leucomycin complex.[2] |
Enhancement of Leucomycin Complex Production
The biosynthesis of the leucomycin complex in S. kitasatoensis can be significantly influenced by the addition of precursors to the fermentation medium. The following table illustrates the impact of L-valine and L-leucine on the total kitasamycin (leucomycin) titers.
| Precursor Added | Effect on Biosynthesis | Total Titer Increase |
| L-valine | Directed towards pairs A4/A5 (R2 = butyryl) | Doubled |
| L-leucine | Directed towards pairs A1/A3 (R2 = isovaleryl) | Quadrupled |
| Data from a study on leucine analog-resistant mutants of S. kitasatoensis. |
Experimental Protocols
Fermentation of Streptomyces kitasatoensis
A seed culture of S. kitasatoensis is prepared by inoculating a suitable liquid medium and incubating for 24-48 hours. The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. Fermentation is typically carried out for 5-7 days under controlled conditions of temperature, pH, and aeration to achieve optimal production of the leucomycin complex.
Isolation and Purification of this compound
-
Extraction: After fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The leucomycin complex is then extracted from the supernatant using a suitable organic solvent, such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing the leucomycin complex.
-
Purification: The crude extract is subjected to chromatographic techniques for the separation of individual leucomycin components. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the purification of this compound. A typical HPLC protocol would involve:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 232 nm.
-
Structure Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
Bioactivity Assays
The antibacterial activity of purified this compound is assessed using standard microbiological assays, such as the broth microdilution method, to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.
Visualization of Pathways and Workflows
General Discovery Workflow of this compound
Caption: General workflow for the discovery of this compound.
Regulatory Signaling Pathway for Leucomycin Biosynthesis
The biosynthesis of antibiotics in Streptomyces is often regulated by complex signaling cascades. A well-studied model is the A-factor signaling pathway, which controls streptomycin production in Streptomyces griseus and serves as a general model for secondary metabolite regulation.
References
An In-depth Technical Guide to Leucomycin A7: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Leucomycin A7 for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound is a macrolide antibiotic, a member of the larger leucomycin complex produced by the bacterium Streptomyces kitasatoensis.[1] Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached.
The chemical structure of this compound is presented below:
Chemical Structure of this compound
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate |
| CAS Number | 18361-47-2 |
| Molecular Formula | C₃₈H₆₃NO₁₄ |
| Molecular Weight | 757.91 g/mol |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its formulation and delivery. A summary of its known properties is provided in the table below. It is important to note that some data, such as the melting point, is reported for the Leucomycin A3-A9 complex.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white powder | [2] |
| Melting Point | 128-145 °C (for Leucomycin A3-A9 complex) | [3] |
| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). Limited water solubility. | [2][4] |
| Optical Rotation | [α]D²⁵ -53° (c=1 in chloroform) for Leucomycin A3-A9 complex | [3] |
| UV max (Methanol) | 231 nm (E1%1cm 353) for Leucomycin A3-A9 complex | [3] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
As a macrolide antibiotic, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome. The binding site is located within the nascent peptide exit tunnel (NPET). By physically obstructing the tunnel, this compound prevents the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.
The following diagram illustrates the signaling pathway of protein synthesis and the inhibitory action of this compound.
Caption: Inhibition of bacterial protein synthesis by this compound.
Antimicrobial Spectrum
This compound is primarily effective against Gram-positive bacteria.[1] Its activity against Gram-negative bacteria is generally weak due to the presence of an outer membrane that hinders the antibiotic's penetration to its ribosomal target.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining the MIC of this compound against a susceptible organism like Staphylococcus aureus is the broth microdilution method.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
Detailed Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Streak Staphylococcus aureus on a non-selective agar plate and incubate for 18-24 hours at 37°C.
-
Select 3-5 morphologically similar colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Incubation and Reading:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
Isolation and Purification of Leucomycin Complex from Streptomyces kitasatoensis
The following is a generalized workflow for the isolation and purification of the leucomycin complex, from which this compound can be further separated.
Logical Relationship for Leucomycin Isolation
References
An In-depth Technical Guide to the Leucomycin Complex Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The leucomycin complex, also known as kitasamycin, is a group of closely related 16-membered macrolide antibiotics produced by the soil bacterium Streptomyces kitasatoensis.[1] These compounds exhibit a broad spectrum of activity against Gram-positive bacteria and some Gram-negative cocci, making them valuable in both veterinary and human medicine.[1][2] The complex consists of more than 14 components, with leucomycin A1, A3, A4, and A5 being among the most abundant.[1] The intricate structure of leucomycins, featuring a polyketide-derived macrolactone ring decorated with two deoxy sugars, mycaminose and mycarose, arises from a complex and fascinating biosynthetic pathway.[3]
This technical guide provides a comprehensive overview of the leucomycin biosynthesis pathway, detailing the genetic and enzymatic basis for the assembly of this important class of antibiotics. It is intended to serve as a resource for researchers and professionals involved in natural product biosynthesis, antibiotic drug discovery, and the development of novel antimicrobial agents through synthetic biology and metabolic engineering.
Core Biosynthetic Machinery: The Polyketide Synthase
The backbone of the leucomycin macrolactone is assembled by a type I polyketide synthase (PKS), a large, multi-domain enzymatic assembly line.[3] The genes encoding this PKS and subsequent tailoring enzymes are organized in a biosynthetic gene cluster (BGC) in the Streptomyces kitasatoensis genome. The leucomycin BGC has been identified and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0002452.[4] This cluster contains a set of genes designated as lcm, which orchestrate the entire biosynthetic process.[5]
The leucomycin PKS is composed of multiple modules, each responsible for the addition and modification of a specific two-carbon extender unit to the growing polyketide chain. The biosynthesis is initiated with a starter unit derived from short-chain carboxylic acids. The selection of this starter unit can be influenced by the availability of precursors in the fermentation medium. For instance, the addition of L-valine and L-leucine directs the biosynthesis towards leucomycin A4/A5 (utilizing a butyryl starter unit) and A1/A3 (utilizing an isovaleryl starter unit), respectively.[6][7]
The extender units for the growing polyketide chain are primarily methylmalonyl-CoA and ethylmalonyl-CoA, which are incorporated by specific acyltransferase (AT) domains within each PKS module. The stereochemistry of the resulting macrolactone is controlled by the ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each module.
Post-PKS Tailoring Modifications
Following the synthesis and cyclization of the polyketide backbone, a series of tailoring reactions occur to yield the final bioactive leucomycin complex. These modifications are catalyzed by enzymes encoded by genes within the lcm cluster and include hydroxylation, glycosylation, and acylation.
Hydroxylation
Cytochrome P450 monooxygenases are responsible for the site-specific hydroxylation of the macrolactone ring. While the specific P450 hydroxylases in the leucomycin pathway have not been fully characterized in the available literature, their role is inferred from the structures of the various leucomycin components and by analogy to other macrolide biosynthetic pathways.[8]
Glycosylation
The decoration of the macrolactone with deoxy sugars is crucial for the biological activity of leucomycins. The two deoxy sugars found in the leucomycin complex are D-mycaminose and L-mycarose.[3] The biosynthesis of these sugars proceeds via dedicated pathways that convert glucose-1-phosphate into activated nucleotide-diphospho (NDP)-sugar precursors.
The biosynthesis of TDP-L-mycarose has been studied in the context of tylosin biosynthesis and is believed to proceed through the action of several enzymes, including a 5-epimerase and a 4-ketoreductase.[9] Similarly, the biosynthesis of TDP-D-mycaminose is thought to involve a TDP-4-keto-6-deoxy-D-glucose 3,4-isomerase.[8]
Once synthesized, these activated sugars are attached to the macrolactone aglycone by specific glycosyltransferases (GTs). The lcm gene cluster is predicted to encode these GTs, which catalyze the formation of the glycosidic bonds.[5] The characterization of these GTs is a key area of research for the chemoenzymatic synthesis of novel antibiotic derivatives.[10]
Quantitative Data
The production of the leucomycin complex can be significantly influenced by the composition of the fermentation medium. The following table summarizes the impact of precursor addition on the relative abundance of different leucomycin components and the total antibiotic titer in Streptomyces kitasatoensis B-896.[6][7]
| Precursor Added | Predominant Leucomycin Components | Effect on Total Titer |
| None (control) | Mixture of various leucomycins | Baseline |
| L-Valine | A4/A5 (butyryl side chain) | Doubled |
| L-Leucine | A1/A3 (isovaleryl side chain) | Quadrupled |
Table 1: Influence of Precursors on Leucomycin Production
Experimental Protocols
Gene Knockout in Streptomyces kitasatoensis via Homologous Recombination
This protocol provides a general framework for creating targeted gene deletions in Streptomyces to investigate the function of specific genes in the leucomycin biosynthetic pathway.[3]
a. Construction of the Gene Replacement Plasmid:
-
Amplify the upstream and downstream flanking regions (each ~1.5-2 kb) of the target lcm gene from S. kitasatoensis genomic DNA using high-fidelity PCR.
-
Clone the amplified flanking regions into a suitable E. coli-Streptomyces shuttle vector that is temperature-sensitive for replication in Streptomyces (e.g., pKC1139). The two fragments should be ligated on either side of an antibiotic resistance cassette (e.g., apramycin resistance).
-
Transform the resulting construct into E. coli DH5α for plasmid propagation and verification by restriction digestion and sequencing.
b. Intergeneric Conjugation:
-
Introduce the gene replacement plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the S. kitasatoensis recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable conjugation medium (e.g., ISP4 agar).
-
Incubate the plates to allow for conjugation to occur.
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and the antibiotic for which the resistance cassette was introduced).
c. Selection of Double-Crossover Mutants:
-
Select colonies that are resistant to the antibiotic from the cassette. These are single-crossover integrants.
-
Culture the single-crossover mutants in non-selective liquid medium at a permissive temperature to allow for a second crossover event to occur.
-
Plate the culture onto non-selective agar to obtain single colonies.
-
Replica-plate the colonies onto media with and without the antibiotic used for initial selection. Colonies that are sensitive to the antibiotic but can still grow are potential double-crossover mutants.
-
Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants using primers that flank the target gene.
Heterologous Expression of Leucomycin Biosynthetic Genes
This protocol describes a general method for expressing lcm genes in a heterologous Streptomyces host to characterize their function.[9]
a. Construction of the Expression Plasmid:
-
Amplify the lcm gene of interest from S. kitasatoensis genomic DNA.
-
Clone the gene into a suitable E. coli-Streptomyces shuttle expression vector under the control of a strong, constitutive, or inducible promoter (e.g., ermEp*).
-
Transform the construct into E. coli for plasmid verification.
b. Transformation into a Heterologous Host:
-
Introduce the expression plasmid into a suitable heterologous Streptomyces host strain (e.g., S. coelicolor M1152, a strain engineered to be a clean host for heterologous expression) via intergeneric conjugation as described above.
c. Analysis of Metabolite Production:
-
Cultivate the heterologous host containing the expression plasmid under appropriate fermentation conditions.
-
Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the expressed gene. Compare the results with authentic standards if available.
Visualizations
Caption: Overview of the Leucomycin Biosynthesis Pathway.
References
- 1. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucomycin V | C35H59NO13 | CID 5282189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of the biosynthesis of leucomycin, a macrolide antibiotic, by cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous Expression of Fungal Genes in Streptomyces Sp. [bristol.ac.uk]
- 5. BGC0002452 [mibig.secondarymetabolites.org]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. Biosynthesis of kitasamycin (leucomycin) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Antibiotic glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect of Stasis: A Technical Guide to the Mechanism of Action of Leucomycin A7 on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomycin A7, a 16-membered macrolide antibiotic, exerts its antibacterial effect by targeting the bacterial ribosome, the essential machinery for protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the inhibitory action of this compound. By binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, this compound acts not as a simple steric plug, but as a context-specific modulator of translation. This document details the binding interactions, the impact on peptide elongation and peptidyl-tRNA stability, and the experimental methodologies used to elucidate this mechanism. Quantitative data on binding affinities and inhibitory concentrations are presented, alongside diagrams illustrating the pathways of inhibition. This guide is intended to serve as a comprehensive resource for researchers in microbiology, structural biology, and antibiotic drug development.
Introduction
The rise of antibiotic resistance necessitates a deep and nuanced understanding of the mechanisms of action of existing antimicrobial agents to guide the development of novel therapeutics. Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria[1][2]. This compound belongs to the leucomycin complex, a group of 16-membered macrolide antibiotics produced by Streptomyces kitasatoensis[1]. While often discussed in the context of the closely related and well-studied macrolide, josamycin (also known as Leucomycin A3), this compound shares the fundamental mechanism of targeting the bacterial ribosome to inhibit protein synthesis[3][4].
This guide will dissect the intricate interactions between this compound and the bacterial ribosome, moving beyond the simplistic model of tunnel blockage to explore the more complex, sequence-dependent nature of its inhibitory action.
The Binding Site of this compound on the 50S Ribosomal Subunit
This compound, like other macrolides, binds to the large (50S) subunit of the bacterial ribosome[4]. Its binding pocket is situated within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass[5]. The binding site is predominantly composed of domains II and V of the 23S ribosomal RNA (rRNA), with some contributions from ribosomal proteins.
Key nucleotide interactions, primarily determined through studies with the closely related josamycin, involve:
-
A2058 and A2059 (E. coli numbering): These universally conserved nucleotides are crucial for the binding of most macrolides. The dimethylation of A2058 by Erm-type methyltransferases is a common mechanism of macrolide resistance.
-
A2451 and G2505: These nucleotides are part of the peptidyl transferase center (PTC) loop, and their interaction with macrolides can influence peptide bond formation[6].
-
U2609: Mutations at this position have been shown to confer resistance to certain macrolides, indicating its importance in the binding pocket[7].
The 16-membered lactone ring of leucomycins allows for a specific conformation within the NPET that differs from their 14- and 15-membered counterparts like erythromycin. This structural difference influences their interaction with the ribosome and their mechanism of action.
The Multi-faceted Mechanism of Action
The binding of this compound in the NPET initiates a cascade of inhibitory effects on protein synthesis. The mechanism is not a simple "on/off" switch but rather a complex interplay between the antibiotic, the ribosome, and the nascent polypeptide chain.
Inhibition of Peptide Elongation
This compound is a potent inhibitor of the elongation phase of protein synthesis. Unlike some macrolides that allow for the synthesis of short peptides before stalling translation, josamycin (and by extension, this compound) can inhibit peptide bond formation very early in the elongation cycle. Studies have shown that josamycin can slow the formation of the first peptide bond and completely block the formation of the second or third, depending on the amino acid sequence of the nascent peptide[8]. This context-dependent inhibition is a key feature of its mechanism.
Context-Dependent Ribosome Stalling
The inhibitory effect of this compound is highly dependent on the sequence of the nascent polypeptide chain being synthesized. Specific amino acid motifs within the nascent peptide can, in the presence of the bound antibiotic, induce ribosome stalling[9][10][11]. This occurs when the nascent peptide interacts with both the antibiotic and the ribosomal tunnel, creating a composite binding site that allosterically inhibits the peptidyl transferase center (PTC)[10][12]. This prevents the formation of the next peptide bond and halts translation.
Promotion of Peptidyl-tRNA Drop-off
In addition to stalling, this compound can also destabilize the association of the peptidyl-tRNA with the ribosome, leading to its premature dissociation, an event known as "drop-off"[8][13]. The accumulation of dissociated peptidyl-tRNAs can deplete the cellular pool of available tRNAs, further contributing to the overall inhibition of protein synthesis and the bacteriostatic or bactericidal effect of the antibiotic[8][13].
Quantitative Data
The following tables summarize the available quantitative data for josamycin (Leucomycin A3), which is considered representative of this compound's activity.
| Parameter | Value | Organism/System | Reference |
| Dissociation Constant (Kd) | 5.5 nM | E. coli cell-free system | [8] |
| Average Lifetime on Ribosome | 3 hours | E. coli cell-free system | [8] |
Table 1: Binding Affinity of Josamycin to the Bacterial Ribosome
| Organism | MIC50 (µg/mL) | Reference |
| S. aureus | ≤0.39 | [14] |
| S. epidermidis | ≤0.39 | [14] |
| S. pneumoniae | ≤0.39 | [14] |
| S. pyogenes | ≤0.39 | [14] |
| S. agalactiae | ≤0.39 | [14] |
Table 2: Minimum Inhibitory Concentration (MIC50) of Josamycin against Gram-Positive Bacteria
| Parameter | Value | Assay System | Reference |
| IC50 | 453.7 ± 39.3 µM (for a novel inhibitor) | Cell-free protein synthesis (luciferase assay) | [15] |
Table 3: Example of IC50 Value for a Protein Synthesis Inhibitor (Note: Specific IC50 for this compound in a standardized in vitro translation assay was not found in the initial search, this value is for illustrative purposes of the type of data).
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
-
Principle: A bacterial cell-free extract or a reconstituted system (e.g., PURE system) is used to translate a reporter mRNA (e.g., encoding luciferase or a fluorescent protein). The amount of synthesized protein is quantified in the presence and absence of the antibiotic.
-
Methodology:
-
Reaction Mixture Preparation: Combine a cell-free translation system (e.g., E. coli S30 extract), an energy source (ATP, GTP), amino acids, and the reporter mRNA in a suitable buffer.
-
Antibiotic Addition: Add varying concentrations of this compound to the reaction mixtures. A no-antibiotic control is included.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis[2].
-
Quantification: Measure the amount of synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence. For fluorescent proteins, measure the fluorescence intensity.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the antibiotic concentration to determine the IC50 value.
-
Toeprinting Assay
This technique is used to map the precise location of a stalled ribosome on an mRNA transcript.
-
Principle: A ribosome stalled on an mRNA template acts as a roadblock for reverse transcriptase. A primer extension reaction using a radiolabeled or fluorescently labeled primer that binds downstream of the stall site will generate a cDNA product of a specific length, the "toeprint," which indicates the position of the ribosome.
-
Methodology:
-
Template Preparation: An mRNA template containing the gene of interest is transcribed in vitro.
-
Translation Reaction: The mRNA is translated in a cell-free system in the presence of this compound to induce stalling. A control reaction without the antibiotic is also performed.
-
Primer Annealing: A labeled DNA primer, complementary to a sequence downstream of the expected stall site, is annealed to the mRNA in the translation mixture.
-
Primer Extension: Reverse transcriptase and dNTPs are added to the reaction. The enzyme synthesizes a cDNA strand until it encounters the stalled ribosome.
-
Analysis: The cDNA products are denatured and separated by size on a sequencing gel. The size of the toeprint band, determined by running a sequencing ladder alongside, reveals the exact nucleotide at which the ribosome is stalled[16][17][18][19].
-
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Leucomycin A7 Complexes
Cryo-EM allows for the high-resolution structural visualization of the antibiotic bound to the ribosome.
-
Principle: Ribosome-antibiotic complexes are rapidly frozen in a thin layer of vitreous ice, preserving their native conformation. A transmission electron microscope is used to acquire a large number of images of the frozen particles from different orientations. These images are then computationally reconstructed to generate a 3D model of the complex.
-
Methodology:
-
Complex Formation: Purified 70S ribosomes are incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Grid Preparation: A small volume of the ribosome-antibiotic complex solution is applied to an EM grid. The grid is then blotted to create a thin film and plunge-frozen in liquid ethane[20][21].
-
Data Collection: The frozen grid is imaged in a cryo-electron microscope, collecting thousands of images (micrographs) of the particles in different orientations[22][23].
-
Image Processing and 3D Reconstruction: The individual particle images are computationally extracted, aligned, and classified. A 3D map of the ribosome-antibiotic complex is then reconstructed from the 2D images.
-
Model Building and Analysis: An atomic model of the ribosome and the antibiotic is fitted into the 3D map to visualize the binding site and interactions at near-atomic resolution.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. josamycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Molecular mechanism of drug and nascent peptide-dependent ribosome stalling - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 10. Role of antibiotic ligand in nascent peptide-dependent ribosome stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nascent peptides that block protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recycling of Peptidyl-tRNAs by Peptidyl-tRNA Hydrolase Counteracts Azithromycin-Mediated Effects on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Diverse Analogues of Leucomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycins are a complex of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. Also known collectively as Kitasamycin, this group of 16-membered macrolides exhibits a broad spectrum of activity, primarily against Gram-positive bacteria.[1][2][3][4] The leucomycin complex is a mixture of several structurally related analogues, each with potentially distinct antimicrobial profiles and pharmacokinetic properties.[4][5] This technical guide provides an in-depth overview of the different analogues of leucomycin, their mechanisms of action, comparative antimicrobial activities, and the experimental protocols used for their evaluation. A special focus is placed on the emerging understanding of how these molecules can modulate bacterial communication through quorum sensing.
Core Chemical Structure and Key Analogues
The leucomycin analogues share a common 16-membered lactone ring, to which various sugar moieties are attached. The primary variations among the analogues occur in the acyl groups at the C3 and C4'' positions of the mycaminose and mycarose sugars, respectively. The leucomycin complex includes numerous components, with some of the most well-studied being Leucomycin A1, A3 (also known as Josamycin), A4, A5, A6, A7, A8, and A9.[4][5][6][7] Other important semi-synthetic and related 16-membered macrolides include Rokitamycin and Midecamycin.[8][9]
Mechanism of Action: Inhibition of Protein Synthesis
The primary antibacterial mechanism of leucomycin and its analogues is the inhibition of bacterial protein synthesis.[2][10][11] This is achieved through their binding to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center and the entrance of the polypeptide exit tunnel.[10][11] This binding event physically obstructs the elongation of the nascent polypeptide chain, leading to a bacteriostatic effect.[11] At high concentrations, this effect can become bactericidal.[11] The binding affinity to the ribosome can vary among analogues, which correlates with their antimicrobial potency.[12][13]
Quantitative Antimicrobial Activity
The in vitro efficacy of leucomycin analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize reported MIC values for several leucomycin analogues against common bacterial pathogens. It is important to note that MIC values can vary depending on the testing methodology and the specific strain of bacteria.
Table 1: MIC Values (µg/mL) Against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Mycoplasma pneumoniae |
| Josamycin (Leucomycin A3) | ≤0.39 (MIC₅₀)[14] | ≤0.39 (MIC₅₀)[14] | 0.03 (MIC₉₀)[1][15] |
| Rokitamycin | 1.0 (MIC₉₀)[10] | 0.5 (MIC₉₀)[10] | 0.007 (MIC₉₀)[1][15] |
| Midecamycin | <3.1[16] | <3.1[16] | - |
| Midecamycin Acetate | - | Equal to Josamycin[3] | - |
| Kitasamycin (Leucomycin Complex) | - | - | ≥0.06 (MIC₉₀)[1][15] |
Table 2: MIC Values (µg/mL) Against Gram-Negative Bacteria
| Antibiotic | Haemophilus influenzae | Escherichia coli |
| Josamycin (Leucomycin A3) | - | >6.25[14] |
| Rokitamycin | Less active than erythromycin[10] | - |
| Midecamycin | <3.1[16] | - |
Secondary Mechanism: Inhibition of Quorum Sensing
Beyond direct bactericidal or bacteriostatic action, macrolides, including leucomycin analogues, have been shown to interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS), particularly in Gram-negative bacteria like Pseudomonas aeruginosa.[2][17] This occurs at sub-MIC concentrations, meaning at levels that do not inhibit bacterial growth. By disrupting QS signaling, these antibiotics can suppress the expression of virulence factors, biofilm formation, and bacterial motility, thereby reducing the pathogenicity of the bacteria.[6][14][18] The exact mechanism of QS inhibition by macrolides is still under investigation but is thought to involve interference with the synthesis or reception of QS signal molecules (autoinducers).[16][17][19]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standardized broth microdilution or agar dilution method is commonly employed to determine the MIC of leucomycin analogues.
-
Preparation of Antibiotic Stock Solutions: A stock solution of the leucomycin analogue is prepared in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in 96-well microtiter plates using an appropriate bacterial growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[20]
-
Inoculum Preparation: The test bacterium is cultured to a specific optical density, typically corresponding to a McFarland standard of 0.5. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[21]
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[21]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[22][23]
Synthesis of Leucomycin Analogues (General Procedure)
Chemical modification of the native leucomycin structure can be used to generate novel analogues with potentially improved properties. The following is a general workflow for the synthesis of leucomycin A7 derivatives via a nitroso Diels-Alder reaction.[19]
-
Dissolution: this compound is dissolved in a suitable organic solvent, such as dichloromethane (DCM).
-
Reaction with Nitroso Agent: The this compound solution is cooled (e.g., to 0°C), and a solution of a nitroso agent in the same solvent is added slowly.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Purification: The crude product is purified using silica gel chromatography to isolate the desired leucomycin analogue.
In Vivo Efficacy Assessment in a Murine Infection Model
Animal models are crucial for evaluating the in vivo efficacy of new antibiotic candidates. A common model is the murine thigh infection model.[24]
-
Induction of Neutropenia: Mice are often rendered neutropenic through the administration of agents like cyclophosphamide to create an immunocompromised state, allowing for a more direct assessment of the antibiotic's bactericidal or bacteriostatic activity.
-
Bacterial Inoculation: A standardized inoculum of the test bacterium is injected into the thigh muscle of the mice.
-
Antibiotic Administration: At a set time post-infection, treatment with the leucomycin analogue is initiated. The antibiotic can be administered via various routes (e.g., subcutaneous, intraperitoneal) at different dosages and dosing intervals.[24]
-
Sample Collection and Analysis: At various time points, mice are euthanized, and the infected thigh tissue is excised, homogenized, and plated on agar to determine the bacterial load (CFU/thigh).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between the drug concentration over time and the antibacterial effect is analyzed to determine key PK/PD indices that correlate with efficacy.
Conclusion
The leucomycins represent a versatile family of 16-membered macrolide antibiotics with a complex array of natural and semi-synthetic analogues. Their primary mechanism of inhibiting bacterial protein synthesis is well-established, and subtle structural differences between analogues can lead to significant variations in their antimicrobial spectrum and potency. The discovery that sub-inhibitory concentrations of these macrolides can disrupt bacterial quorum sensing opens up new avenues for their therapeutic application, particularly in the context of chronic and biofilm-associated infections. A thorough understanding of the individual characteristics of each leucomycin analogue, supported by robust experimental evaluation, is essential for the continued development and strategic use of this important class of antibiotics in the face of growing antimicrobial resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Potential of macrolide antibiotics to inhibit protein synthesis of Pseudomonas aeruginosa: suppression of virulence factors and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacteriological evaluation of midecamycin acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antibacterial activity of rokitamycin against fresh clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Pseudomonas aeruginosa virulence factors by subinhibitory concentrations of azithromycin and other macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Polymorphism in leuS Confers Reduced Susceptibility to GSK2251052 in a Clinical Isolate of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Josamycin used for? [synapse.patsnap.com]
- 10. Antibacterial activity of rokitamycin compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Effect of Leucomycins and Analogues on Binding [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of leucomycins and analogues on binding [14C ]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sub-Inhibitory Antibiotic Exposure and Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of rokitamycin and other macrolide antibiotics on Mycoplasma pneumoniae in L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of subinhibitory concentrations of macrolide antibiotics on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Macrolide Treatment Inhibits Pseudomonas aeruginosa Quorum Sensing in Non-Cystic Fibrosis Bronchiectasis. An Analysis from the Bronchiectasis and Low-Dose Erythromycin Study Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. litfl.com [litfl.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. researchgate.net [researchgate.net]
In Vitro Activity of Leucomycin A7 Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Leucomycin A7, a macrolide antibiotic, against a range of clinically relevant Gram-positive bacteria. This document summarizes available data on its antimicrobial potency, details the experimental protocols for assessing its activity, and visualizes key processes related to its mechanism and evaluation.
Introduction to this compound
This compound is a member of the leucomycin complex, a group of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1] Like other macrolides, leucomycins exhibit potent activity primarily against Gram-positive bacteria by inhibiting protein synthesis. Their mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain. This guide focuses on the specific in vitro efficacy of this compound against key Gram-positive pathogens.
Quantitative In Vitro Activity
Precise Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in publicly available literature. However, data for the closely related compound, Josamycin (Leucomycin A5), provides a strong indication of the expected activity spectrum and potency. The following table summarizes the MIC values of Josamycin against common Gram-positive cocci, as determined by broth and agar dilution methods.[2] It is important to note that while structurally similar, minor variations between this compound and Josamycin may result in slight differences in activity.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 25 | 0.2 - 1.6 | 0.4 | 0.8 |
| Streptococcus pneumoniae | 25 | 0.05 - 0.4 | 0.1 | 0.2 |
| Enterococcus faecalis | 25 | 0.8 - 6.3 | 1.6 | 3.1 |
| Nonenterococcal hemolytic streptococci | 25 | 0.05 - 0.2 | 0.1 | 0.2 |
| Staphylococcus epidermidis | 25 | 0.2 - 1.6 | 0.4 | 1.6 |
Data presented is for Josamycin (Leucomycin A5) and serves as a proxy for this compound activity.[2]
Experimental Protocols
The determination of in vitro antimicrobial activity is crucial for understanding the potential of a new antibiotic. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well containing the antibiotic.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and the target inoculum density.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum without any antibiotic.
-
Sterility Control: A well containing only CAMHB to ensure no contamination.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation in a CO₂-enriched atmosphere may be required.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
The following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of macrolide antibiotics.
Conclusion
This compound demonstrates significant in vitro activity against a range of Gram-positive bacteria. While specific MIC data for this compound is limited, the data from the closely related compound Josamycin suggests potent efficacy against key pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. The standardized broth microdilution method provides a reliable means of quantifying this activity. The mechanism of action, typical of macrolides, involves the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect. Further research to establish a comprehensive profile of this compound's in vitro activity is warranted to fully understand its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Leucomycin A7 from Streptomyces kitasatoensis Culture
Introduction
Leucomycin, also known as Kitasamycin, is a complex of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][2] This complex consists of multiple structurally related components, including Leucomycin A1, A3, A4, A5, and A7, among others.[1][3] Leucomycin A7, a member of this complex, demonstrates significant antibacterial activity, particularly against Gram-positive bacteria.[4] These application notes provide detailed protocols for the fermentation of S. kitasatoensis, followed by the extraction, purification, and analysis of the Leucomycin complex, with a focus on this compound. The procedures outlined are intended for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Section 1: Fermentation of Streptomyces kitasatoensis
The production of Leucomycin is achieved through submerged aerobic fermentation.[3][5] The process involves cultivating a high-yield strain of S. kitasatoensis in a nutrient-rich medium under controlled conditions to maximize antibiotic synthesis.[6]
Experimental Protocol: Fermentation
1. Inoculum Development:
-
A mycelial solution of S. kitasatoensis is prepared, often from a glycerol stock stored at -20°C.[1]
-
Seed Culture: 1 mL of the mycelial solution is inoculated into a 250 mL flask containing 40 mL of seed medium.[1] The culture is incubated at 28°C for 24-48 hours on a rotary shaker at 220 rpm.[1]
-
Secondary Seed Culture (for larger fermentors): A portion of the primary seed culture is transferred to a larger volume of secondary seed medium and incubated for another 17-24 hours under the same conditions.[1]
2. Production Fermentation:
-
The seed culture is inoculated into a production-scale fermentor containing the fermentation medium. A typical inoculation volume is 5-10% of the production medium volume.[1][5]
-
The fermentation is carried out at 27-28°C for 85-112 hours.[1][5]
-
Continuous agitation and aeration are critical for optimal growth and antibiotic production.[5][6]
Caption: Workflow for the fermentation of S. kitasatoensis.
Data Presentation: Media Composition and Parameters
Table 1: Fermentation Media Composition
| Component | Seed Medium Concentration | Production Medium Concentration[5] |
|---|---|---|
| Soybean Powder | - | 3% |
| Corn Steep Liquor | - | 2% |
| Starch | - | 2% |
| Glucose | 2%[5] | 1% |
| Peptone | 0.5%[5] | - |
| Meat Extract | 0.5%[5] | - |
| Sodium Chloride | 0.3%[5] | 0.5% |
| Calcium Carbonate | 0.3%[5] | 0.3-0.5% |
| Dry Yeast | 0.3%[5] | 0.5% |
| Potassium Phosphate (dibasic) | - | 0.1% |
| Ammonium Sulfate | - | 0.3% |
| Urea | - | 0.01% |
| pH | 7.0 | 7.0-7.3 |
Table 2: Fermentation Operating Parameters
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 27 - 28 °C | [1][5] |
| Incubation Time | 85 - 112 hours | [1][5] |
| Agitation Speed | 200 - 250 rpm | [5] |
| Aeration Rate | 1 VVM (Volume of air per volume of medium per minute) |[5] |
Section 2: Extraction and Purification of this compound
Following fermentation, the Leucomycin complex is extracted from the culture broth.[6] The general strategy involves separating the mycelia from the broth, followed by liquid-liquid extraction to isolate the antibiotic components.[5][7]
Experimental Protocol: Extraction and Purification
1. Broth Clarification:
-
The fermentation broth is harvested and the mycelia are removed. This can be achieved by centrifugation or membrane filtration (e.g., microfiltration) to obtain a clarified supernatant.[5][8]
2. Solvent Extraction:
-
The pH of the clarified broth (filtrate) is adjusted to a slightly alkaline range, typically pH 8.0-9.0.[5]
-
The broth is extracted one or two times with a water-immiscible organic solvent. Butyl acetate is a commonly used solvent.[5] Other potential solvents include ethyl acetate, chloroform, and butanol.[3] The volume of solvent used is typically 25-50% of the broth volume for each extraction.[5]
3. Back-Extraction:
-
The organic extracts containing the Leucomycin complex are combined.
-
The complex is then back-extracted into acidic water (pH 2.0-4.0).[5] This step helps to separate the basic Leucomycin from neutral or acidic impurities.
4. Concentration and Precipitation:
-
The acidic aqueous extract is separated from the organic layer.
-
The pH of the aqueous layer is adjusted back to neutral or slightly alkaline to reduce the solubility of Leucomycin.
-
The solvent is removed under vacuum to concentrate the product.[3]
-
The crude Leucomycin complex can be precipitated by adding a non-polar solvent like petroleum ether to the concentrated extract.[5]
5. Final Purification:
-
Further purification to isolate specific components like this compound can be achieved using chromatographic techniques such as column chromatography on silica gel or alumina, or by crystallization.[3]
Caption: General workflow for Leucomycin extraction and purification.
Section 3: Optimizing Production with Precursors
The yield and composition of the Leucomycin complex can be manipulated by adding precursors to the fermentation medium.[9] Specific amino acids or their derivatives can direct biosynthesis towards producing certain Leucomycin analogues.[9]
-
L-leucine: Adding L-leucine or its precursor, isoamyl alcohol, to the medium enhances the production of Leucomycin A1 and A3.[3][9]
-
L-valine: The addition of L-valine directs biosynthesis toward Leucomycin A4 and A5.[3][9]
-
Ethyl Acetate: Supplementing the medium with ethyl acetate can also significantly increase the overall kitasamycin titer.[1]
Caption: Influence of precursors on Leucomycin biosynthesis.
Data Presentation: Effect of Precursors
Table 3: Effect of Ethyl Acetate on Kitasamycin Production in S. kitasatoensis Z-7 [1]
| Initial Ethyl Acetate Conc. (%) | Highest Kitasamycin Titer (U/mL) | Increase vs. Control (%) |
|---|---|---|
| 0 (Control) | ~10,740 | - |
| 0.48 | 12,758 | 18.8 |
Note: Data is derived from the publication by Zheng et al. (2016). The control value is estimated from the reported percentage increase.
Section 4: Analytical Methods for Quality Control
Quantitative analysis of this compound and other components is essential for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.[10]
Experimental Protocol: HPLC Analysis
A validated HPLC-UV method can be used for the quantification of Leucomycin components.[10]
1. Sample Preparation:
-
Dissolve a known quantity of the extracted Leucomycin bulk drug or standard in a suitable solvent (e.g., methanol, ethanol).[2]
-
Dilute to a working concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
The specific column, mobile phase, and gradient will depend on the desired separation. A C18 column is commonly used for macrolide analysis.
-
Detection is typically performed using a UV detector.[10]
3. Quantification:
-
Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from reference standards of known concentrations.[11]
Data Presentation: HPLC Method Validation
Table 4: Example HPLC-UV Method Validation Parameters for Leucomycin Analysis [10]
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.9999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Recovery | 92.9% – 101.5% |
| Precision (RSD, n=3) | < 2.0% |
Note: These parameters demonstrate the performance of a validated method for quantifying impurities in Leucomycin, indicating its suitability for component analysis.
Section 5: Storage and Handling
-
Solubility: The Leucomycin complex has limited water solubility but is soluble in organic solvents such as ethanol, methanol, DMSO, and DMF.[2]
-
Storage: For long-term stability, antibiotic solutions should be stored at low temperatures (e.g., 4°C).[12] The solid, purified product should be stored in a cool, dry, and dark place. Recommended storage conditions can be found on the Certificate of Analysis for commercial products.[4]
References
- 1. seer.ufu.br [seer.ufu.br]
- 2. bioaustralis.com [bioaustralis.com]
- 3. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US3630846A - Antibiotic production using streptomyces kitasatoensis - Google Patents [patents.google.com]
- 6. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]
- 7. diaion.com [diaion.com]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability of commonly used antibiotic solutions in an elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Leucomycin A7 Ribosome Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin A7, a member of the 16-membered macrolide antibiotic family isolated from Streptomyces kitasatoensis, exerts its antibacterial activity by targeting the bacterial ribosome.[1] Like other macrolides, this compound inhibits protein synthesis by binding within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit, thereby obstructing the passage of the growing polypeptide chain.[2][3] Understanding the specifics of this interaction is crucial for the development of new antimicrobial agents and for combating the growing threat of antibiotic resistance.
These application notes provide detailed experimental protocols for studying the binding of this compound to the bacterial ribosome. The methodologies described include a classic competition filter binding assay, a fluorescence polarization assay, and a toeprinting (primer extension inhibition) assay. Each protocol is designed to provide robust and reproducible data for the characterization of this compound's ribosomal affinity and its mechanism of action.
Data Presentation
The following table summarizes the quantitative data for the binding of various leucomycins, including this compound, to Escherichia coli ribosomes, as determined by a competition filter binding assay using [¹⁴C]erythromycin.
| Compound | Association Constant (Ka, M-1) | Dissociation Constant (Kd, M) |
| Leucomycin A1 | 1.8 x 107 | 5.6 x 10-8 |
| Leucomycin A3 (Josamycin) | 2.5 x 107 | 4.0 x 10-8 |
| Leucomycin A4 | 1.1 x 107 | 9.1 x 10-8 |
| Leucomycin A5 | 2.0 x 107 | 5.0 x 10-8 |
| Leucomycin A6 | 1.4 x 107 | 7.1 x 10-8 |
| This compound | 1.1 x 107 | 9.1 x 10-8 |
| Leucomycin A8 | 1.1 x 107 | 9.1 x 10-8 |
| Leucomycin A9 | 1.3 x 107 | 7.7 x 10-8 |
| Leucomycin U | 1.7 x 107 | 5.9 x 10-8 |
| Leucomycin V | 1.0 x 107 | 1.0 x 10-7 |
Data adapted from Pestka et al., 1974. The dissociation constant (Kd) is calculated as the reciprocal of the association constant (Ka).
Experimental Protocols
Three distinct protocols are provided to investigate the interaction of this compound with the bacterial ribosome.
Competition Filter Binding Assay
This protocol is adapted from the methodology used to generate the data above and determines the binding affinity of this compound by measuring its ability to compete with a radiolabeled macrolide for binding to the ribosome.
Materials:
-
70S ribosomes from E. coli
-
[¹⁴C]Erythromycin
-
This compound
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂, 6 mM β-mercaptoethanol
-
Wash Buffer: Ice-cold Binding Buffer
-
Nitrocellulose filters (0.45 µm)
-
Glass fiber filters (pre-soaked in Wash Buffer)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in Binding Buffer.
-
In a microcentrifuge tube, combine a fixed concentration of 70S ribosomes (e.g., 20 nM) and a fixed concentration of [¹⁴C]Erythromycin (e.g., 10 nM).
-
Add varying concentrations of this compound to the ribosome/[¹⁴C]Erythromycin mixture. Include a control with no this compound.
-
Incubate the reactions at 37°C for 30 minutes to reach equilibrium.
-
Filter the reaction mixtures through a nitrocellulose filter under gentle vacuum. The ribosomes and any bound radioligand will be retained on the filter.
-
Wash each filter with three aliquots of ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [¹⁴C]Erythromycin using a scintillation counter.
-
Plot the percentage of [¹⁴C]Erythromycin bound against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that displaces 50% of the bound [¹⁴C]Erythromycin) and calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation.
Fluorescence Polarization Assay
This assay measures the binding of a fluorescently labeled macrolide to the ribosome. The binding of the small fluorescent ligand to the large ribosome results in a slower rotation and an increase in fluorescence polarization. Unlabeled this compound can then compete for binding, causing a decrease in polarization.
Materials:
-
70S ribosomes from E. coli
-
Fluorescently labeled macrolide (e.g., BODIPY-Erythromycin)
-
This compound
-
FP Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20[4]
-
Black, low-binding 96-well or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in FP Binding Buffer.
-
In a black microplate, add a fixed concentration of 70S ribosomes (e.g., 50 nM) and a fixed concentration of fluorescently labeled macrolide (e.g., 5 nM).
-
Add varying concentrations of this compound to the wells. Include controls for no this compound (maximum polarization) and no ribosomes (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.[4]
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Plot the change in millipolarization (mP) units against the concentration of this compound.
-
Determine the IC₅₀ value and calculate the Ki for this compound.
Toeprinting (Primer Extension Inhibition) Assay
This assay identifies the specific site of ribosome stalling on an mRNA template induced by an antibiotic. When a ribosome stalls, it blocks the progression of reverse transcriptase, resulting in a truncated cDNA product ("toeprint").
Materials:
-
In vitro transcription/translation system (e.g., PURExpress®)
-
Linear DNA template containing a T7 promoter, a ribosome binding site, and a coding sequence of interest
-
This compound
-
Reverse transcriptase (e.g., AMV or SuperScript III)
-
A DNA primer complementary to a sequence downstream of the potential stalling site, labeled with a fluorescent dye or radioisotope
-
dNTPs
-
DTT
-
Sequencing gel apparatus and reagents
Procedure:
-
Set up an in vitro transcription/translation reaction containing the DNA template and all necessary components.
-
Add varying concentrations of this compound to the reactions. Include a no-antibiotic control.
-
Incubate the reactions at 37°C for 1 hour to allow for translation and potential ribosome stalling.[5]
-
Anneal the labeled primer to the mRNA in the reaction mixture.
-
Perform a primer extension reaction by adding reverse transcriptase, dNTPs, and DTT. Incubate at 37°C for 20-60 minutes.[5]
-
Terminate the reactions and purify the cDNA products.
-
Analyze the cDNA products on a sequencing gel alongside a sequencing ladder generated from the same DNA template.
-
The appearance of a specific band in the presence of this compound that is absent or reduced in the control indicates the site of ribosome stalling. The position of the stall can be determined by comparing the toeprint band to the sequencing ladder.
Visualizations
Caption: Workflow for the Competition Filter Binding Assay.
References
- 1. Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Leucomycin A7 in Antibiotic Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential of Leucomycin A7, a macrolide antibiotic, in combating antibiotic resistance. Due to the limited availability of specific data on this compound in resistance studies, data from Josamycin, a closely related and well-studied leucomycin, is used as a proxy to illustrate the application principles. These protocols and methodologies can be adapted for the specific investigation of this compound.
Introduction
Antibiotic resistance is a critical global health threat, necessitating the exploration of new therapeutic strategies. Macrolide antibiotics, such as this compound, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, represent a class of compounds that can be repurposed or used in combination therapies to overcome resistance mechanisms. This document outlines protocols to assess the efficacy of this compound against resistant bacterial strains, its potential synergistic effects with other antibiotics, and its impact on the expression of resistance-conferring genes and efflux pumps.
Data Presentation: Efficacy of Josamycin Against Resistant Staphylococci
The following table summarizes the Minimum Inhibitory Concentration (MIC) of josamycin against erythromycin-resistant Staphylococcus aureus strains, providing a baseline for the expected activity of leucomycins against resistant Gram-positive bacteria.
| Bacterial Species | Resistance Profile | Antibiotic | MIC (mg/L) at which % of strains are inhibited |
| Staphylococcus aureus | Erythromycin-resistant (MIC ≥ 4 mg/L) | Josamycin | 2 mg/L (57% inhibited) |
| Clarithromycin | 2 mg/L (25% inhibited) | ||
| Roxithromycin | 2 mg/L (11.6% inhibited) | ||
| Staphylococcus aureus | Erythromycin-resistant (MIC ≥ 256 mg/L) | Josamycin | 2 mg/L (57% inhibited) |
| Clarithromycin | 2 mg/L (25% inhibited) | ||
| Roxithromycin | 2 mg/L (11.6% inhibited) | ||
| Coagulase-negative staphylococci | Erythromycin-resistant (MIC ≥ 4 mg/L) | Josamycin | 2 mg/L (13.3% inhibited) |
| Clarithromycin | 2 mg/L (10.7% inhibited) | ||
| Roxithromycin | 2 mg/L (9.3% inhibited) |
Data adapted from a study on Josamycin's in vitro activity against clinical isolates of erythromycin-resistant staphylococci.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of antibiotic-resistant bacterial strains.
Materials:
-
This compound (or Josamycin) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C)
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours.
-
Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Checkerboard Assay for Synergistic Activity
This protocol is used to evaluate the synergistic effect of this compound in combination with another antibiotic (e.g., a β-lactam like penicillin) against resistant strains.
Materials:
-
Stock solutions of this compound and the second antibiotic
-
CAMHB
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the rows (ordinate) and the second antibiotic along the columns (abscissa).
-
Inoculate each well with 100 µL of a bacterial suspension of 5 x 10^5 CFU/mL.
-
Incubate the plate at 35°C for 18-24 hours.
-
Read the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Quantitative Real-Time PCR (qRT-PCR) for Resistance Gene Expression
This protocol is designed to quantify the effect of this compound on the expression of specific antibiotic resistance genes, such as ermC (macrolide resistance) or genes encoding efflux pump components like mexB in Pseudomonas aeruginosa.
Materials:
-
Bacterial culture treated with sub-inhibitory concentrations of this compound
-
Untreated control culture
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR instrument
-
Primers and probes specific for the target resistance gene and a housekeeping gene (e.g., 16S rRNA)
-
SYBR Green or TaqMan master mix
Procedure:
-
RNA Extraction: Grow bacterial cultures to mid-log phase and expose them to a sub-inhibitory concentration (e.g., 1/4 MIC) of this compound for a defined period. Extract total RNA from both treated and untreated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qRT-PCR:
-
Set up the qRT-PCR reaction with cDNA, specific primers for the target gene (e.g., ermC or mexB) and a housekeeping gene, and a suitable master mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both treated and untreated samples.
-
Calculate the relative gene expression using the ΔΔCt method. An increase or decrease in the fold change indicates upregulation or downregulation of the resistance gene, respectively.
-
Visualizations
Mechanism of Action of this compound
Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.
Experimental Workflow for Checkerboard Assay
References
Troubleshooting & Optimization
Leucomycin A7 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Leucomycin A7 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a macrolide antibiotic isolated from Streptomyces kitasatoensis.[1] It is part of the larger leucomycin complex and exhibits antibacterial activity, primarily against Gram-positive bacteria.[1] Structurally, it is a large macrocyclic lactone, which contributes to its limited solubility in water.
Q2: What is the expected solubility of this compound in aqueous solutions?
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] For the related Leucomycin (Kitasamycin) complex, the solubility in DMSO has been reported to be as high as 110 mg/mL, though this should be used as a general guideline for this compound.[4]
Q4: How should I prepare a stock solution of this compound for my experiments?
It is highly recommended to first prepare a concentrated stock solution in 100% DMSO.[5][6] A general protocol is to dissolve the powdered this compound in a minimal amount of DMSO to achieve a high concentration (e.g., 10-50 mg/mL). Gentle warming to 37°C and sonication can aid in dissolution.[7]
Q5: How do I dilute my DMSO stock solution into an aqueous buffer or cell culture medium without precipitation?
To minimize precipitation when diluting your DMSO stock, it is crucial to add the stock solution to the aqueous buffer or medium dropwise while gently stirring.[6] It is also recommended to perform a stepwise dilution. The final concentration of DMSO in your working solution should be kept as low as possible, typically below 0.5%, to avoid cellular toxicity.[5][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q6: What is the recommended storage condition for this compound solutions?
Powdered this compound should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[8] Aqueous working solutions should ideally be prepared fresh for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Decrease the final concentration of this compound.- Increase the final percentage of DMSO slightly (while staying within the tolerated limit for your specific cells).- Perform a serial dilution of the DMSO stock in the aqueous buffer rather than a single large dilution.- Ensure the aqueous buffer is at room temperature or 37°C before adding the DMSO stock. |
| Cloudiness or precipitate formation in the stock solution | The this compound has not fully dissolved in the DMSO. | - Gently warm the stock solution to 37°C.- Use an ultrasonic bath to aid dissolution.- Ensure your DMSO is of high purity and anhydrous, as absorbed water can reduce solubility.[4] |
| Inconsistent experimental results | - Degradation of this compound in the working solution.- Precipitation of the compound in the culture medium over time. | - Prepare fresh working solutions for each experiment.- Visually inspect your culture wells for any signs of precipitation before and during the experiment.- If long-term incubation is required, consider the stability of this compound in your specific culture medium and conditions. |
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder using an analytical balance in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube gently to mix.
-
If the powder is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Following warming, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Preparation of a Working Solution for Cell Culture
-
Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the desired final concentration. For example, to prepare a 10 µg/mL working solution, you could first dilute the 10 mg/mL stock 1:100 in medium (to get 100 µg/mL) and then further dilute this 1:10 into your final culture volume.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.
-
Add the working solution to your cells immediately after preparation.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Enhancing Leucomycin A7 Fermentation Yield
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the yield of Leucomycin A7 from Streptomyces kitasatoensis fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.
Issue 1: Low Overall Leucomycin Yield
Q: My fermentation is resulting in a consistently low overall yield of the Leucomycin complex. What are the likely causes and how can I address this?
A: Low yield is a common issue that can stem from several factors related to the culture medium and fermentation conditions.
Potential Causes and Solutions:
-
Suboptimal Medium Composition: The type and concentration of carbon and nitrogen sources are critical for secondary metabolite production.[1][2] If the medium is not optimized, the metabolic flux may favor biomass growth over antibiotic synthesis.
-
Solution: Systematically evaluate different carbon and nitrogen sources. For Streptomyces species, slowly metabolized carbon sources like starch and complex nitrogen sources such as soybean meal or corn steep liquor often enhance antibiotic production.[2][3] Employ statistical methods like Plackett-Burman design to screen for significant media components, followed by Response Surface Methodology (RSM) to determine their optimal concentrations.[4][5]
-
-
Inefficient Nutrient Uptake: Some carbon sources, like oils, may not be readily utilized by the microorganism.
-
Solution: If using soybean oil as a carbon source, consider adding surfactants like Tween 80 or sodium dodecyl sulfate (SDS) to the medium. These can improve the utilization of the oil and have been shown to increase kitasamycin (leucomycin) production by up to 55%.[6]
-
-
Non-Optimal Fermentation Parameters: Physical parameters such as pH, temperature, aeration, and agitation speed significantly impact enzyme activity and overall metabolic function.[7][8][9]
-
Solution: Conduct experiments to optimize key fermentation parameters. For Streptomyces fermentations, a common starting point is a temperature of 28-30°C and an initial pH of 6.5-7.5.[3][10] Aeration and agitation are crucial for supplying dissolved oxygen; these should be optimized to ensure high oxygen mass transfer without causing excessive shear stress on the cells.[7]
-
Issue 2: Incorrect Ratio of Leucomycin Components (Low A7)
Q: I am able to produce the Leucomycin complex, but the proportion of the desired component, this compound, is very low. How can I influence the composition of the complex?
A: The composition of the Leucomycin complex is directly influenced by the availability of specific precursors for the biosynthesis of the macrolide side chains.
Potential Causes and Solutions:
-
Limited Precursor Availability: The side chain of this compound is derived from isovalerate, which is synthesized from L-leucine. A lack of this specific precursor in the fermentation medium can limit the formation of A7 and favor the synthesis of other Leucomycin components derived from different precursors (e.g., L-valine leading to butyryl side chains).
-
Solution: Implement a precursor-directed biosynthesis strategy. Supplementing the fermentation medium with L-leucine has been shown to significantly shift production towards Leucomycin A1 and A3, which share the same isovaleryl side chain precursor as A7.[11] You can experiment with adding L-leucine at concentrations ranging from 1 to 20 g/L.[11]
-
-
Metabolic Diversion: The cell's own metabolic pathways may not be producing enough of the required precursor.
-
Solution: In addition to external feeding, consider using metabolic engineering to upregulate the L-leucine biosynthetic pathway in your S. kitasatoensis strain. Isolating mutants resistant to leucine analogs like 4-azaleucine can lead to strains that overproduce L-leucine and, consequently, the desired Leucomycin components.[11]
-
Issue 3: Poor or Inconsistent Cell Growth
Q: My Streptomyces kitasatoensis culture is showing poor growth, or the growth is inconsistent between batches, leading to unreliable production.
A: Inconsistent growth is often related to the inoculum quality or suboptimal initial culture conditions.
Potential Causes and Solutions:
-
Poor Inoculum Quality: The age and physiological state of the seed culture are critical for a successful fermentation.[10]
-
Solution: Standardize your inoculum preparation protocol. Use a fresh, actively growing seed culture. Optimize the age of the seed culture; for many Streptomyces fermentations, a seed age of 3-5 days is optimal.[5] Also, optimize the inoculum volume, typically starting with a range of 3-8% (v/v).[5][12]
-
-
Suboptimal Initial pH: The initial pH of the medium can significantly affect the lag phase and initial growth rate.[13]
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for this compound biosynthesis?
The biosynthesis of macrolide antibiotics like Leucomycin involves the assembly of short-chain carboxylic acid units. The specific side chain of this compound is derived from isovalerate, which is biosynthetically linked to the amino acid L-leucine. Therefore, L-leucine is a key precursor, and its addition to the fermentation can direct the biosynthesis towards this compound and related components.[11]
Q2: What are the most effective carbon and nitrogen sources for Leucomycin production?
For Streptomyces fermentations, a combination of a readily available sugar and a more complex, slowly metabolized carbon source is often effective. Nitrogen sources that provide a slow release of amino acids are also beneficial for secondary metabolite production.
-
Carbon Sources: Dextrose (glucose), starch, and soybean oil are commonly used.[1][6] Starch and oils are metabolized more slowly, which can promote antibiotic production after the initial growth phase.[3]
-
Nitrogen Sources: Complex organic nitrogen sources like soybean meal, corn steep liquor, peptone, and yeast extract are highly effective.[1][2] These provide a rich source of amino acids and other growth factors.
Q3: What are the typical ranges for key fermentation parameters like pH, temperature, and agitation?
While the absolute optimum will be strain-specific, the following ranges are a good starting point for optimization:
-
Temperature: Most Streptomyces species grow and produce antibiotics well between 25°C and 30°C.[7][9]
-
pH: An initial pH of 6.5 to 7.5 is generally optimal. The pH may drop during the growth phase and rise during the production phase.[8][14]
-
Agitation and Aeration: These are critical for maintaining sufficient dissolved oxygen. Typical agitation speeds in shake flasks are 120-220 rpm.[4] In a bioreactor, these parameters are optimized to maintain a constant volumetric oxygen transfer coefficient (kₗa).[7]
Q4: What is the best strategy for optimizing the fermentation medium?
A systematic, multi-step approach is most effective.[4]
-
One-Factor-at-a-Time (OFAT) Screening: Start by evaluating different categories of nutrients (e.g., various carbon sources, nitrogen sources) one at a time to identify the most promising candidates.[5]
-
Statistical Screening (Plackett-Burman Design): Use a Plackett-Burman design to efficiently screen multiple media components and identify those that have the most significant impact on yield.[4]
-
Statistical Optimization (Response Surface Methodology): Once the key components are identified, use a statistical method like a Box-Behnken design or Central Composite Design (CCD) to model the interactions between these components and find their optimal concentrations.[5]
Quantitative Data Summary
The following tables summarize quantitative data from studies on antibiotic production by Streptomyces species. While not all data is specific to this compound, it provides a valuable reference for experimental design.
Table 1: Effect of Carbon and Nitrogen Sources on Streptomyces Antibiotic Production
| Source Type | Component | Organism | Effect on Yield | Reference |
| Carbon | Dextrose (Glucose) | S. rimosus | Significant positive effect | [5] |
| Starch | S. sp. JAJ06 | Significant positive effect | [4] | |
| Soybean Oil + SDS | S. kitasatoensis | 55% increase in Kitasamycin | [6] | |
| Galactose | S. kanamyceticus | Most suitable for Kanamycin | [12] | |
| Nitrogen | Soybean Meal | S. rimosus | Significant positive effect | [5] |
| Corn Steep Liquor | S. lincolnensis | Good for growth and production | [1] | |
| Peptone | S. sp. JAJ06 | Positive effect | [4] | |
| Sodium Nitrate | S. lincolnensis | Effective inorganic source | [1] |
Table 2: Optimized Fermentation Parameters for Antibiotic Production
| Parameter | Organism | Optimized Value | Reference |
| Initial pH | Streptomyces sp. | 6.5 | [5] |
| S. lincolnensis | 7.5 | [10] | |
| Streptomyces sp. MAR01 | 7.0 | [14] | |
| Temperature | S. lincolnensis | 30°C | [10] |
| S. kanasenisi | 30°C | [7] | |
| L. sake | 20-25°C | [9] | |
| Inoculum Volume | Streptomyces sp. | 5% (v/v) | [5] |
| S. griseocarneus | 8% (v/v) | [12] | |
| Incubation Time | S. lincolnensis | 144 hours | [10] |
| Streptomyces sp. | 12 days | [5] |
Experimental Protocols
Protocol: Shake Flask Fermentation for Leucomycin Production
This protocol provides a general methodology for the cultivation of Streptomyces kitasatoensis in shake flasks to produce Leucomycin. It is a composite based on standard practices for Streptomyces fermentation.[4][10][11]
1. Media Preparation
-
Seed Medium (e.g., ISP-2 Medium):
-
Yeast Extract: 4.0 g/L
-
Malt Extract: 10.0 g/L
-
Dextrose: 4.0 g/L
-
Adjust pH to 7.2 before autoclaving.
-
-
Production Medium:
2. Inoculum Development
-
Prepare a spore suspension of S. kitasatoensis from a fresh agar plate culture (e.g., grown on tomato paste oatmeal agar for 10-14 days).[11]
-
Inoculate 50 mL of sterile seed medium in a 250 mL Erlenmeyer flask with the spore suspension.
-
Incubate the seed culture at 30°C on a rotary shaker at 220 rpm for 3 days.[4]
3. Production Fermentation
-
Inoculate 50 mL of sterile production medium in a 250 mL Erlenmeyer flask with 2.5 mL (5% v/v) of the seed culture.[5]
-
Incubate the production flasks at 30°C on a rotary shaker at 220 rpm.[10]
-
Ferment for 10-12 days.[5]
-
Withdraw samples periodically (e.g., every 24 hours) to measure cell growth (dry cell weight), pH, substrate consumption, and Leucomycin concentration.
4. Extraction and Analysis (Brief Overview)
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to alkaline (e.g., pH 9.0) and extract the Leucomycin using an organic solvent like ethyl acetate.
-
Analyze the extract using methods such as High-Performance Liquid Chromatography (HPLC) to quantify the different Leucomycin components.
Visualizations
Fermentation Optimization Workflow
Caption: A typical workflow for optimizing fermentation medium using a combination of classical and statistical methods.
Simplified Leucomycin Biosynthetic Pathway
Caption: A simplified diagram showing the assembly of Leucomycin, highlighting the role of L-Leucine as a precursor for the starter unit.
References
- 1. rjwave.org [rjwave.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. Formulation and Statistical Optimization of Culture Medium for Improved Production of Antimicrobial Compound by Streptomyces sp. JAJ06 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutasynthesis of Lincomycin Derivatives with Activity against Drug-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Influence of temperature and pH on production of two bacteriocins by Leuconostoc mesenteroides subsp. mesenteroides FR52 during batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temperature and pH Conditions That Prevail during Fermentation of Sausages Are Optimal for Production of the Antilisterial Bacteriocin Sakacin K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]
- 12. Utilization of Carbon and Nitrogen Sources by Streptomyces kanamyceticus for Kanamycin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of culture media, pH and temperature on growth and bacteriocin production of bacteriocinogenic lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-state fermentation for the production of meroparamycin by streptomyces sp. strain MAR01 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Leucomycin A7 Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Leucomycin A7.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions in a structured question-and-answer format.
Low Yield of this compound
Question: Why is the overall yield of my purified this compound consistently low?
Answer: Low yield can be attributed to several factors throughout the purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The initial extraction from the fermentation broth may be inefficient.
-
Solution: Ensure the pH of the broth is optimized for this compound solubility in the chosen organic solvent (e.g., ethyl acetate or butyl acetate). Multiple extractions may be necessary to maximize recovery.
-
-
Degradation During Purification: this compound is susceptible to degradation, particularly under acidic conditions.
-
Solution: Maintain a neutral or slightly alkaline pH throughout the purification process whenever possible. Avoid prolonged exposure to strong acids.
-
-
Poor Binding to Chromatography Resin: The chosen chromatography resin may not have the optimal selectivity or capacity for this compound.
-
Solution: Screen different stationary phases (e.g., C18, C8) for reversed-phase chromatography to find the one with the best retention and resolution. For ion-exchange chromatography, ensure the pH of the mobile phase is appropriate for the charge of this compound.
-
-
Co-elution with Impurities: If this compound co-elutes with closely related impurities, fractions containing the pure compound may be discarded, leading to a lower apparent yield.
-
Solution: Optimize the gradient profile in reversed-phase chromatography to improve the separation of this compound from its analogs. A shallower gradient can often enhance resolution.
-
-
Loss During Crystallization: The crystallization conditions may not be optimal, leading to incomplete precipitation or loss of product in the mother liquor.
-
Solution: Experiment with different solvent systems, temperatures, and pH to induce efficient crystallization. Seeding the solution with a small amount of pure this compound crystals can sometimes initiate crystallization.
-
Poor Purity of Final Product
Question: My purified this compound is contaminated with other Leucomycin analogs and unknown impurities. How can I improve its purity?
Answer: Achieving high purity requires a multi-step approach and careful optimization of each stage.
-
Presence of Structurally Similar Analogs: The fermentation process naturally produces a complex of Leucomycin analogs that are structurally very similar to this compound, making them difficult to separate.
-
Solution: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is the most effective technique for separating these closely related compounds.[1] Employing a high-resolution column and a finely tuned gradient elution is crucial.
-
-
Formation of Degradation Products: As mentioned, acidic conditions can cause the degradation of this compound.
-
Solution: Monitor the pH at every step of the purification process. Use buffers to maintain a stable pH in the desired range. The temperature of the drying process should also be controlled to prevent degradation.
-
-
Carryover of Process Impurities: Impurities from the fermentation medium or solvents used in extraction can be carried through the purification process.
-
Solution: Incorporate a washing step after the initial extraction. Ensure that all solvents are of high purity. Using a combination of different chromatography techniques (e.g., ion-exchange followed by reversed-phase) can effectively remove a wider range of impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of impurity formation during this compound purification?
A1: The most frequently encountered issue is the degradation of the this compound molecule under acidic conditions. This leads to the formation of several degradation products that can be challenging to remove. Maintaining a pH level that ensures the stability of this compound is critical throughout the purification workflow.
Q2: Which chromatographic technique is most effective for separating this compound from other Leucomycin analogs?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the most powerful and widely used method for separating closely related macrolide antibiotics like the components of the Leucomycin complex.[1] The selection of the stationary phase (e.g., C18 or C8) and the optimization of the mobile phase gradient are key to achieving high resolution.
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-performance liquid chromatography (HPLC) with UV detection is the standard analytical method for monitoring the purity of this compound at each stage of the purification. This technique allows for the quantification of this compound and the detection of impurities.
Q4: What are the key parameters to control during the crystallization of this compound?
A4: The critical parameters for successful crystallization include the choice of solvent and anti-solvent, the concentration of this compound, temperature, and pH. A slow cooling or evaporation rate generally favors the formation of larger, purer crystals.
Q5: My this compound fails to crystallize. What should I do?
A5: If crystallization does not occur, it could be due to the presence of impurities that inhibit crystal formation or because the solution is not supersaturated. Further purification by chromatography may be necessary. Alternatively, you can try different solvent systems or induce crystallization by scratching the inside of the glass vessel or by adding a seed crystal.
Quantitative Data Summary
| Parameter | Typical Range/Value | Purification Step | Reference |
| Impurity Levels in Crude Extract | 3.2% - 5.2% | Post-extraction | N/A |
| HPLC-UV Limit of Detection | 0.3 µg/mL | Analysis | N/A |
| HPLC-UV Limit of Quantitation | 0.5 µg/mL | Analysis | N/A |
| Recovery from HPLC (Peptide Analog) | ~90.7% | Chromatography | N/A |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification of this compound
This protocol provides a general methodology for the purification of this compound using reversed-phase HPLC. The specific conditions may need to be optimized for your particular sample and system.
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% ammonium hydroxide in water (pH ~10.5) to maintain stability.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20-80% B (linear gradient)
-
35-40 min: 80% B (isocratic)
-
40-45 min: 80-20% B (linear gradient)
-
45-50 min: 20% B (isocratic - re-equilibration)
-
-
Flow Rate: 2.0 mL/min.
-
Detection: UV at 232 nm.
-
Injection Volume: 100 µL (sample dissolved in mobile phase A).
-
Fraction Collection: Collect fractions based on the elution profile of the this compound peak.
-
Post-Purification: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and remove the solvent under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Troubleshooting inconsistent results in Leucomycin A7 MIC assays
Welcome to the technical support center for Leucomycin A7 Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent or unreliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a 16-membered macrolide antibiotic isolated from Streptomyces kitasatoensis.[1][2] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[3][4] This action is primarily effective against Gram-positive bacteria and has weaker effects on Gram-negative bacteria.[1]
Q2: Which standard guidelines should I follow for this compound MIC assays?
For antimicrobial susceptibility testing (AST), it is crucial to follow established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7] These organizations provide detailed protocols for broth microdilution methods, which are standard for determining MIC values.[7][8] While specific guidelines for this compound are not published, the general standards for macrolide antibiotics, such as erythromycin, should be followed.
Q3: What are the recommended Quality Control (QC) strains and their expected MIC ranges?
Using standard QC strains is essential for ensuring the accuracy and reproducibility of your MIC assays. Staphylococcus aureus ATCC® 29213 is a commonly used QC strain for testing antibiotics against Gram-positive bacteria. While specific QC ranges for this compound are not defined by CLSI or EUCAST, the ranges for the representative macrolide, erythromycin, can be used to monitor assay performance.
Data Presentation: Quality Control (QC) Ranges for Erythromycin
| Quality Control Strain | Authority | Antimicrobial Agent | MIC (µg/mL) Range |
| Staphylococcus aureus ATCC® 29213 | CLSI | Erythromycin | 0.25 - 1 |
| Staphylococcus aureus ATCC® 29213 | EUCAST | Erythromycin | 0.5 - 2 |
Note: These ranges are for erythromycin and should be used as a guideline for monitoring the performance of this compound assays until specific ranges are established. Always refer to the latest versions of CLSI M100 or EUCAST QC tables for the most current information.[5][9][10]
Q4: How should I prepare the this compound stock solution?
Leucomycin (also known as Kitasamycin) is practically insoluble in water but is very soluble in solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[3][11]
-
Recommended Solvent: Use DMSO to prepare a high-concentration primary stock solution (e.g., 10 mg/mL).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution stored at -20°C should be used within a month, while storage at -80°C can extend its usability to six months.[11]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) for your assay. Ensure the final concentration of DMSO is minimal (typically <1%) as it can affect bacterial growth.
Troubleshooting Guide for Inconsistent MIC Results
Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing. The following guide addresses specific issues in a question-and-answer format.
Problem 1: My MIC values are fluctuating between experimental repeats.
Q: I'm getting different MIC values for the same bacterial strain across different days. What could be the cause?
A: Variability between experiments is often due to subtle deviations in protocol. The most critical factors to standardize are the inoculum size and incubation conditions .
-
Inoculum Effect: The density of the bacterial suspension used to inoculate the MIC plate is a major source of variability. A higher-than-intended inoculum can lead to a falsely elevated MIC, while a low inoculum can result in a falsely low MIC.[12][13][14] Even minor variations within the acceptable CLSI range (2 x 10⁵ to 8 x 10⁵ CFU/mL) can cause a 2-fold or greater shift in the MIC for some antibiotics.[15]
-
Solution: Always standardize your inoculum to the recommended density (typically 5 x 10⁵ CFU/mL) using a spectrophotometer (e.g., 0.5 McFarland standard) and confirm with viable cell counts if issues persist.[12]
-
-
Incubation Time: Extending the incubation period can lead to an increase in the observed MIC, as it allows more time for slow-growing resistant subpopulations to emerge or for the antibiotic to degrade.[12][16] For instance, extending incubation from 24 to 48 hours can cause a two- to four-fold increase in MICs for some macrolides.[12]
-
Solution: Strictly adhere to the standardized incubation time (e.g., 16-20 hours for S. aureus). Ensure your incubator provides uniform temperature distribution.
-
-
Incubation Temperature: While generally less impactful than time or inoculum size, significant temperature deviations can alter bacterial growth rates and affect the final MIC.
-
Solution: Calibrate and monitor your incubator to maintain a constant temperature, typically 35 ± 1°C.
-
Problem 2: I'm observing "skipped wells" in my microdilution plate.
Q: There is no bacterial growth in a well, but the next well with a higher antibiotic concentration shows growth. Why is this happening?
A: This phenomenon, known as "skipped wells," can be puzzling and lead to incorrect MIC determination.
-
Potential Causes:
-
Pipetting Error: Inaccurate pipetting during the serial dilution can lead to a well receiving a much higher or lower concentration of the drug than intended.
-
Inoculum Inhomogeneity: A poorly mixed bacterial suspension can result in some wells receiving fewer bacterial cells.
-
Contamination: Contamination of a single well can lead to unexpected growth.
-
Precipitation: The antibiotic may have precipitated out of solution at a specific concentration, reducing its effective concentration in that well.
-
-
Solution:
-
Improve Pipetting Technique: Ensure pipettes are calibrated and use fresh tips for each dilution step.
-
Thoroughly Mix Inoculum: Vortex the standardized bacterial suspension immediately before inoculating the plate.
-
Aseptic Technique: Maintain strict aseptic technique to prevent contamination.
-
Check Solubility: If precipitation is suspected, visually inspect the wells before inoculation. You may need to adjust the solvent or preparation method for the antibiotic stock.
-
Problem 3: The growth endpoint is unclear or I see "trailing" growth.
Q: It's difficult to determine the exact well where growth is inhibited. I see a gradual decrease in turbidity or small buttons of growth over several wells.
A: This is known as "trailing" and can make MIC interpretation subjective.
-
Potential Causes:
-
High Inoculum: An overly dense inoculum is a common cause of trailing.[12]
-
Media Composition: The type and quality of the broth (e.g., Mueller-Hinton Broth) can influence the clarity of the endpoint. Ensure it is cation-adjusted as recommended.
-
Reading Method: Reading endpoints by eye can be subjective.
-
-
Solution:
-
Verify Inoculum: Double-check that your inoculum density is correct.
-
Use Quality Media: Use fresh, high-quality Mueller-Hinton Broth from a reputable supplier.
-
Standardize Reading: Read plates against a dark, non-reflective background with a consistent light source. The MIC is defined as the lowest concentration with no visible growth (e.g., no turbidity or distinct pellet).[12] Consider using a plate reader for an objective measure of growth inhibition, but visual confirmation is the standard.
-
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on CLSI M07 guidelines for broth dilution susceptibility testing.
-
Preparation of this compound Stock Solution: a. Weigh out the required amount of this compound powder. b. Dissolve in 100% DMSO to a final concentration of 1280 µg/mL. c. Dispense into sterile, single-use aliquots and store at -80°C.
-
Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate. b. Touch the top of each colony with a sterile loop and transfer to a tube containing 5 mL of sterile saline. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. e. Within 15 minutes, dilute this adjusted suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL. This will be further diluted by half in the plate.
-
Preparation of Microdilution Plate: a. Use a sterile 96-well U-bottom microtiter plate. b. Add 100 µL of CAMHB to wells 2 through 12 in a designated row. c. Prepare a 2X concentration of the highest desired this compound concentration in CAMHB (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL solution). d. Add 200 µL of this 2X antibiotic solution to well 1. e. Perform a serial 2-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. f. Well 11 will serve as the growth control (no antibiotic). g. Well 12 will serve as the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum (from step 2e) to wells 1 through 11. This brings the final volume in each well to 200 µL and the final inoculum density to the target of 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12. c. Cover the plate with a lid and incubate at 35°C ± 1°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. After incubation, check the sterility control (well 12) for any growth (should be clear) and the growth control (well 11) for adequate turbidity. b. Place the plate on a dark, non-reflective surface and determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
Caption: Workflow for this compound Broth Microdilution MIC Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. clsi.org [clsi.org]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. iacld.com [iacld.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. korld.nil.gov.pl [korld.nil.gov.pl]
- 9. szu.gov.cz [szu.gov.cz]
- 10. glpbio.com [glpbio.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. analyse.eu [analyse.eu]
Technical Support Center: Mass Spectrometry of Leucomycin A7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor signal intensity in the mass spectrometry of Leucomycin A7.
Introduction to Challenges in this compound Mass Spectrometry
This compound, a member of the macrolide antibiotic family, can present several challenges during mass spectrometric analysis. These challenges often lead to poor signal intensity, hindering accurate quantification and identification. Common issues include:
-
Poor Ionization Efficiency: Due to its chemical structure, this compound may not ionize efficiently under standard electrospray ionization (ESI) conditions.
-
Adduct Formation: Macrolides are prone to forming various adducts (e.g., sodium, potassium), which can split the signal between different ionic species and reduce the intensity of the desired protonated molecule ([M+H]⁺).
-
In-source Fragmentation: The molecule might be susceptible to fragmentation within the ion source, leading to a lower abundance of the precursor ion.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a significant drop in signal intensity.
This guide provides practical solutions and experimental protocols to mitigate these issues and enhance the signal of this compound in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound sample so low?
A1: Low signal intensity for this compound can be attributed to several factors, including suboptimal sample preparation, inefficient ionization, or ion suppression from the sample matrix. It is crucial to optimize both the sample cleanup process and the mass spectrometer's source parameters.
Q2: What is the expected precursor ion for this compound?
A2: The expected protonated molecule is [M+H]⁺. However, due to the high affinity of macrolides for alkali metals, you may also observe significant [M+Na]⁺ and [M+K]⁺ adducts. The formation of these adducts can be minimized by using high-purity solvents and mobile phase additives like formic acid.
Q3: Can I use a generic macrolide method for this compound analysis?
A3: While general methods for macrolides provide a good starting point, optimal results for this compound will likely require specific optimization of parameters such as collision energy and MRM transitions.
Q4: How can I reduce matrix effects in my this compound analysis?
A4: Effective sample preparation is key to reducing matrix effects. Techniques like solid-phase extraction (SPE) can significantly clean up the sample. Additionally, optimizing the chromatographic separation to ensure this compound elutes in a region with fewer co-eluting matrix components is beneficial.
Troubleshooting Guide
Issue 1: Weak or No Signal for this compound
Question: I am injecting my this compound sample, but I see a very weak signal or no peak at all. What should I check?
Answer:
This is a common issue that can be addressed by systematically evaluating your experimental workflow. Follow these steps:
-
Verify Instrument Performance:
-
Ensure the mass spectrometer is properly tuned and calibrated.
-
Infuse a known standard of this compound directly into the mass spectrometer to confirm that the instrument is capable of detecting the analyte under ideal conditions.
-
-
Optimize Ion Source Parameters:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Capillary Voltage: Start with a typical value around 3.5-4.5 kV and optimize for maximum signal.
-
Gas Flows (Nebulizer and Drying Gas): Adjust the gas flow rates to ensure efficient desolvation. Inadequate desolvation can lead to poor ionization.
-
Source Temperature: Optimize the source temperature; a typical starting point is 120-150°C.
-
-
Check Sample Preparation:
-
Extraction Efficiency: Ensure your extraction protocol is efficient for macrolides. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.
-
Solvent Compatibility: The final sample solvent should be compatible with your mobile phase to ensure good peak shape. High concentrations of non-polar solvents in the final extract can cause peak distortion if using a reversed-phase column with a highly aqueous mobile phase at the start of the gradient.
-
Issue 2: High Signal Variability and Poor Reproducibility
Question: My this compound signal intensity is inconsistent between injections. What could be the cause?
Answer:
High variability is often linked to matrix effects or issues with the LC system.
-
Evaluate Matrix Effects:
-
Prepare a matrix-matched calibration curve and compare it to a solvent-based calibration curve. A significant difference in the slopes indicates the presence of matrix effects.
-
Solution: Improve sample cleanup using SPE. Diluting the sample can also mitigate matrix effects, but this may compromise the limit of detection.
-
-
Assess Chromatographic Performance:
-
Peak Shape: Poor peak shape (e.g., tailing, fronting) can lead to inconsistent integration and thus variable signal intensity. Adding a small amount of formic acid (0.1%) to the mobile phase can improve the peak shape for basic compounds like macrolides.[1]
-
Retention Time Stability: Unstable retention times can indicate problems with the LC pump, column equilibration, or column degradation.
-
Issue 3: Multiple Peaks for this compound (Adduct Formation)
Question: I am observing multiple peaks in my mass spectrum that could correspond to this compound (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). How can I consolidate the signal into one primary ion?
Answer:
The presence of multiple adducts is common for macrolides. To enhance the signal of the desired protonated molecule ([M+H]⁺):
-
Mobile Phase Additives:
-
The addition of 0.1% formic acid to the mobile phase provides a source of protons and can help to promote the formation of [M+H]⁺ over metal adducts.
-
In some cases, a very low concentration of ammonium formate or ammonium acetate can also be beneficial.
-
-
Use High-Purity Reagents:
-
Use LC-MS grade solvents and fresh mobile phases to minimize the presence of sodium and potassium ions.
-
Avoid using glass containers that may leach sodium ions; polypropylene vials are a better choice.
-
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrix (e.g., Plasma)
This protocol provides a general procedure for the extraction of macrolide antibiotics from a biological matrix.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 2: LC-MS/MS Analysis
These are starting parameters and should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters (ESI+):
| Parameter | Starting Value |
| Capillary Voltage | 4.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/Hr |
| Desolvation Gas Flow | 600 L/Hr |
| Collision Gas | Argon |
Note: Collision energy for specific MRM transitions must be optimized for this compound. A typical starting point for macrolides is in the range of 20-40 eV.
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound from a biological matrix.
Troubleshooting Logic for Poor Signal
Caption: A logical approach to troubleshooting poor signal intensity for this compound.
References
Technical Support Center: Addressing Macrolide Efflux Pump Activity in Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals working on bacterial macrolide efflux pumps. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experimental work.
Fluorescence-Based Efflux Assays (e.g., Ethidium Bromide, Nile Red, Hoechst Dyes)
Question: I am observing high background fluorescence in my real-time efflux assay. What could be the cause and how can I fix it?
Answer: High background fluorescence can obscure the signal from intracellular dye accumulation and efflux, making data interpretation difficult. Here are the common causes and solutions:
-
Excess Dye Concentration: Using too high a concentration of the fluorescent dye can lead to increased background signal and potential self-quenching.[1]
-
Solution: Titrate the dye concentration to find the optimal balance between signal and background. Start with the recommended concentration in the protocol and perform a dilution series.
-
-
Incomplete Washing: Residual extracellular dye after the loading step is a major contributor to high background.
-
Solution: Ensure thorough washing of the bacterial cells with an appropriate buffer (e.g., phosphate-buffered saline, PBS) after incubation with the dye. Increase the number of washing steps if necessary.
-
-
Autofluorescence: Some bacterial species and growth media exhibit natural fluorescence, which can interfere with the assay.
-
Solution: Run a control with unlabeled cells to determine the level of autofluorescence. If it is significant, consider using a dye with a different excitation/emission spectrum that does not overlap with the autofluorescence.
-
-
Plasticware Fluorescence: Certain types of plastic plates or tubes can fluoresce and contribute to background noise.
-
Solution: Use black, clear-bottom microplates specifically designed for fluorescence assays to minimize background.
-
-
Media Components: Components in the assay buffer or media can sometimes be fluorescent.
-
Solution: Prepare fresh, sterile buffers and media. Test the background fluorescence of the buffer/media alone.
-
Question: My fluorescent signal is weak or fades too quickly (photobleaching). What can I do to improve it?
Answer: A weak or rapidly diminishing signal can make it impossible to acquire reliable data over the course of the experiment. Consider the following:
-
Suboptimal Dye Concentration: The dye concentration may be too low to generate a strong signal.
-
Solution: As with high background, perform a dye titration to find the optimal concentration that provides a robust signal without excessive background.
-
-
Incorrect Excitation/Emission Wavelengths: Using incorrect filter sets on the fluorometer will result in poor signal detection.
-
Solution: Double-check the excitation and emission maxima for your specific dye and ensure the correct filters are in place.
-
-
Photobleaching: Prolonged exposure to the excitation light can cause the fluorescent dye to lose its fluorescence.
-
Solution: Reduce the exposure time and/or the intensity of the excitation light. If possible, use a fluorometer with a shutter that only opens during measurement. Some protocols also suggest including an anti-fade reagent, though this is more common in microscopy.
-
-
Low Dye Accumulation: The bacteria may not be accumulating enough dye for a strong signal. This could be due to very high efflux activity or low membrane permeability.
-
Solution: Ensure that the cells are in the correct growth phase (usually mid-logarithmic) for optimal metabolic activity. For efflux assays, pre-loading cells in the presence of an efflux pump inhibitor like carbonyl cyanide m-chlorophenylhydrazone (CCCP) can increase initial dye accumulation.[2]
-
Question: I am not seeing a difference in dye accumulation/efflux between my wild-type and efflux pump knockout/inhibitor-treated strains. Why?
Answer: This is a common issue that can arise from several factors:
-
Ineffective Efflux Pump Inhibitor (EPI): The chosen EPI may not be effective against the specific efflux pump you are studying, or the concentration may be too low.
-
Solution: Verify the known spectrum of activity for your EPI. Perform a dose-response experiment to determine the optimal concentration. Include a positive control with a known effective EPI.
-
-
Redundant Efflux Pumps: Bacteria often have multiple efflux pumps. Knocking out a single pump may not be sufficient to produce a significant change in efflux if other pumps can compensate.
-
Solution: Use a strain with multiple efflux pumps knocked out, if available. Alternatively, use a broad-spectrum EPI that inhibits multiple pumps.
-
-
Membrane Permeability Issues: The observed effect might be due to changes in membrane permeability rather than direct efflux pump inhibition. Some compounds can disrupt the bacterial membrane, leading to increased dye influx that can mask the effect of efflux inhibition.
-
Solution: Perform a membrane permeabilization assay, such as the N-phenyl-1-naphthylamine (NPN) uptake assay, to distinguish between efflux pump inhibition and membrane disruption.
-
-
Experimental Variability: Inconsistent cell densities or growth phases can lead to variable results.
-
Solution: Standardize your protocol carefully. Ensure that all strains are grown to the same optical density and are in the same growth phase for each experiment.
-
Minimum Inhibitory Concentration (MIC) Assays
Question: My MIC results for a macrolide in the presence of an efflux pump inhibitor are inconsistent across replicates. What could be the problem?
Answer: Inconsistent MICs can be frustrating and can point to issues with the experimental setup:
-
Poor Compound Solubility/Homogeneity: The EPI or the macrolide may not be fully dissolved or evenly distributed in the growth medium. This can lead to variable concentrations across the wells of a microtiter plate.
-
Solution: Ensure that your compounds are fully dissolved in an appropriate solvent (e.g., DMSO) before diluting them in the broth. Vortex thoroughly at each dilution step to ensure a homogenous solution.
-
-
Inoculum Variability: Inconsistent bacterial inoculum size in each well can lead to different growth rates and apparent MICs.
-
Solution: Carefully prepare and standardize your bacterial inoculum to the correct McFarland standard or optical density. Mix the inoculum well before dispensing it into the wells.
-
-
"Skipped Wells" or Paradoxical Growth: Sometimes, growth is observed at higher antibiotic concentrations while being inhibited at lower concentrations. This can be due to several factors, including the Eagle effect or degradation of the antibiotic.
-
Solution: Carefully inspect your plates. If you observe this phenomenon, it may be a characteristic of the specific drug-bacterium interaction. Ensure your incubation times are not excessively long, which could allow for antibiotic degradation or the emergence of resistant mutants.
-
Question: I am not observing a significant fold-reduction in the MIC of a macrolide when I add a potential efflux pump inhibitor. What should I check?
Answer: A lack of synergy can be due to several reasons:
-
The macrolide is not a substrate of the targeted efflux pump: If the antibiotic is not actively transported by the efflux pump, inhibiting the pump will have no effect on its MIC.
-
Solution: Confirm from the literature that the macrolide you are using is a known substrate for the efflux pump you are targeting.
-
-
The EPI is not effective: As with the fluorescence assays, the EPI may be inactive or used at a sub-optimal concentration.
-
Solution: Test the EPI with a known substrate of the target pump to confirm its activity. Perform a checkerboard assay to test a range of concentrations of both the macrolide and the EPI.
-
-
Alternative Resistance Mechanisms: The bacteria may possess other resistance mechanisms to the macrolide, such as target site modification (e.g., erm genes) or enzymatic inactivation.[3] These mechanisms can mask any effect of efflux pump inhibition.
-
Solution: Use a bacterial strain where efflux is the primary known mechanism of resistance to the macrolide. You can also screen your strain for other known macrolide resistance genes.
-
Gene Expression Analysis (qRT-PCR)
Question: My qRT-PCR results for efflux pump gene expression are variable and not reproducible. What are the common pitfalls?
Answer: qRT-PCR is a sensitive technique, and variability can be introduced at several stages:
-
RNA Quality and Integrity: Degraded or contaminated RNA will lead to unreliable results.
-
Solution: Use an RNA extraction kit that yields high-quality, intact RNA. Always check the RNA integrity on a gel or with a bioanalyzer. Treat your RNA samples with DNase to remove any contaminating genomic DNA.
-
-
Primer/Probe Design: Poorly designed primers can result in low efficiency, non-specific amplification, or primer-dimer formation.
-
Solution: Use primer design software to design specific and efficient primers. Validate your primers by running a standard curve to check for efficiency and a melt curve to ensure a single product is amplified.
-
-
Reference Gene Selection: The choice of an appropriate internal control (housekeeping) gene is critical for accurate normalization. The expression of the reference gene should not change under your experimental conditions.
-
Solution: Validate your chosen reference gene(s) by confirming that their expression remains stable across all your experimental conditions. It is often recommended to use more than one reference gene.
-
-
Reverse Transcription Variability: The efficiency of the reverse transcription step can vary between samples.
-
Solution: Use a consistent amount of high-quality RNA for all your reverse transcription reactions. Use a master mix to minimize pipetting errors.
-
Frequently Asked Questions (FAQs)
Q1: What are the main families of macrolide efflux pumps in bacteria?
A1: Macrolide efflux pumps are found in several families of transport proteins. The most common include the ATP-binding cassette (ABC) superfamily (e.g., MsrA, MacB) and the major facilitator superfamily (MFS) (e.g., MefA/MefE).[4][5] Some Gram-negative bacteria also utilize the resistance-nodulation-cell division (RND) family of efflux pumps (e.g., AcrAB-TolC), which can transport macrolides.[6]
Q2: How do I choose the right fluorescent dye for my efflux assay?
A2: The choice of dye depends on the specific efflux pump and bacterial species you are studying.
-
Ethidium Bromide (EtBr): A common substrate for many efflux pumps. It intercalates with DNA and fluoresces more brightly inside the cell. However, it is a mutagen and requires careful handling.
-
Nile Red: A lipophilic dye that fluoresces in the hydrophobic environment of the cell membrane. It is a good substrate for RND pumps like AcrAB-TolC.[2]
-
Hoechst 33342: A cell-permeant DNA stain that is a substrate for some efflux pumps. When selecting a dye, consider its substrate specificity for your pump of interest, its photostability, and the spectral properties to avoid overlap with bacterial autofluorescence.
Q3: What is the difference between an efflux pump inhibitor (EPI) and a membrane permeabilizer?
A3: An EPI specifically targets and blocks the function of an efflux pump, preventing it from expelling substrates. A membrane permeabilizer, on the other hand, disrupts the integrity of the bacterial cell membrane, leading to increased passive diffusion of compounds into the cell. It is important to distinguish between these two activities, as membrane permeabilization can be associated with toxicity. The NPN uptake assay is a common method to assess membrane permeabilization.
Q4: Can I use a combination of EPIs in my experiments?
A4: Yes, in some cases, using a combination of EPIs can be beneficial, especially when dealing with bacteria that express multiple efflux pumps with different substrate specificities. However, you should first characterize the effect of each EPI individually.
Q5: What are some common positive controls for efflux pump inhibition studies?
A5: Commonly used broad-spectrum EPIs for experimental purposes include:
-
Phenylalanine-arginine β-naphthylamide (PAβN): A well-characterized inhibitor of RND efflux pumps.[7]
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A protonophore that disrupts the proton motive force, which powers many efflux pumps. It is a general inhibitor of proton-dependent efflux.[2]
-
Verapamil and Reserpine: These are known to inhibit some ABC and MFS transporters.
It is important to note that many of these compounds have off-target effects and can be toxic to mammalian cells, making them unsuitable for clinical use but valuable as research tools.
Quantitative Data on Efflux Pump Inhibition
The following tables summarize the potentiation of macrolide activity by various efflux pump inhibitors.
Table 1: Fold Reduction in MIC of Macrolides in the Presence of Efflux Pump Inhibitors in Staphylococcus aureus
| Macrolide | Efflux Pump Inhibitor | Concentration of EPI | Bacterial Strain | Fold Reduction in MIC | Reference |
| Erythromycin | Doxorubicin | Not specified | S. aureus clinical isolate | 8 | [8] |
| Erythromycin | Neomycin | Not specified | S. aureus clinical isolate | 16 | [8] |
| Erythromycin | Ketoprofen | Not specified | S. aureus clinical isolate | 8 | [8] |
| Erythromycin | Omeprazole | Not specified | S. aureus clinical isolate | 4 | [8] |
Table 2: Fold Reduction in MIC of Macrolides in the Presence of Efflux Pump Inhibitors in Gram-Negative Bacteria
| Macrolide | Efflux Pump Inhibitor | Concentration of EPI | Bacterial Strain | Fold Reduction in MIC | Reference |
| Azithromycin | PAβN | 16-32 µg/mL | Multidrug-resistant E. coli | 4-64 | [9] |
| Erythromycin | PAβN | 50 µg/mL | P. aeruginosa PAO1 | 4-6 | [10] |
| Erythromycin | RP1 | 32 µg/mL | P. aeruginosa BAA-2795 | 16 | [11] |
| Clarithromycin | NMP | 100 µg/mL | E. coli overexpressing AcrAB-TolC | 4-8 | [6] |
Experimental Protocols
Protocol 1: Real-Time Ethidium Bromide Accumulation Assay
This protocol is adapted from standard fluorometric methods.[12][13]
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) stock solution (e.g., 1 mg/mL)
-
Efflux pump inhibitor (EPI) of choice
-
Glucose solution (e.g., 20% w/v)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.4-0.6).
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 0.4.
-
Pipette 180 µL of the cell suspension into the wells of the 96-well plate.
-
Add 20 µL of the EPI solution at 10x the final desired concentration (or PBS for the control).
-
Add EtBr to a final concentration of 1-2 µg/mL.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure fluorescence (Excitation: ~530 nm, Emission: ~600 nm) every 1-2 minutes for 60-90 minutes.
-
To measure efflux, first load the cells with EtBr in the presence of an inhibitor like CCCP to maximize accumulation. Then, wash the cells and resuspend them in PBS. Initiate efflux by adding glucose (to energize the pumps) and monitor the decrease in fluorescence over time.[14]
Protocol 2: Checkerboard MIC Assay for Synergy
This protocol determines the synergistic effect of a macrolide and an EPI.[15][16][17][18]
Materials:
-
Bacterial inoculum standardized to 0.5 McFarland
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Macrolide stock solution
-
EPI stock solution
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the macrolide in CAMHB along the x-axis of the microtiter plate.
-
Prepare serial two-fold dilutions of the EPI in CAMHB along the y-axis of the microtiter plate.
-
The result is a matrix of wells containing various concentrations of both compounds.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.
-
Include wells with only the macrolide, only the EPI, and no drugs as controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each compound alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizations
Signaling Pathways
Caption: Regulation of the MdtABC efflux pump by the BaeSR two-component system in E. coli.
Caption: Control of the AcrAB-TolC efflux pump by the MarA/SoxS/Rob global regulators.
Experimental Workflows
Caption: Workflow for a real-time ethidium bromide accumulation assay.
Logical Relationships
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. Ethidium bromide accumulation assay [bio-protocol.org]
- 2. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Induction and Cellular Role of the BaeSR Two-Component Envelope Stress Response of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Activation of the E. coli marA/soxS/rob regulon in response to transcriptional activator concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. journals.asm.org [journals.asm.org]
- 15. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Streptomyces kitasatoensis Culture Maintenance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing contamination in Streptomyces kitasatoensis cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of contamination in my Streptomyces kitasatoensis liquid culture?
A1: Common indicators of contamination include a sudden drop in pH (medium turning yellow), unusual turbidity or cloudiness in the broth, the appearance of a whitish film on the surface, or a foul odor.[1] Microscopically, you may observe motile rods or cocci (bacteria) or filamentous mycelia and spores (fungi) that are distinct from the characteristic filamentous growth of Streptomyces.
Q2: My S. kitasatoensis culture is growing much slower than expected. Could this be a sign of contamination?
A2: While slow growth can be due to suboptimal culture conditions (e.g., temperature, pH, medium composition), it can also be an indirect sign of contamination.[2] Some contaminants may not cause obvious turbidity but can compete for essential nutrients, thereby hindering the growth of S. kitasatoensis. It is advisable to perform a microscopic examination to check for the presence of foreign microorganisms.
Q3: What are the primary sources of contamination in a laboratory setting?
A3: Contamination can originate from several sources, including non-sterile media or equipment, airborne particles (bacteria and fungal spores), and improper aseptic technique during handling and inoculation.[3][4] The experimenter can also be a source of contamination through talking, sneezing, or shedding of skin cells.[1]
Q4: Can I use antibiotics in my S. kitasatoensis culture to prevent bacterial contamination?
A4: Yes, antibiotics can be used as a preventative measure, especially during the initial stages of culture development. However, their routine use is not always recommended as it can lead to the development of resistant strains and may mask underlying issues with aseptic technique. It is crucial to use antibiotics to which S. kitasatoensis is resistant but common contaminants are susceptible.
Q5: How can I distinguish between S. kitasatoensis mycelia and fungal contamination under a microscope?
A5: Streptomyces kitasatoensis grows as filamentous, branching Gram-positive bacteria, which are prokaryotic and therefore lack a nuclear membrane. Fungal contaminants, being eukaryotic, will have larger hyphae with distinct nuclei and other organelles visible at high magnification. Fungal mycelia are often broader and may show different branching patterns compared to the more delicate filaments of Streptomyces.
Troubleshooting Guides
Issue 1: Bacterial Contamination Detected
Symptoms:
-
Rapid decrease in pH (culture medium becomes yellow).
-
Increased turbidity or a "milky" appearance of the broth.[5]
-
Unpleasant odor.
-
Microscopic examination reveals motile rods or cocci.
Possible Causes:
-
Inadequate sterilization of media or equipment.
-
Poor aseptic technique during inoculation or sampling.
-
Contaminated stock culture.
-
Airborne contamination.
Solutions:
-
Immediate Action: Discard the contaminated culture to prevent cross-contamination.
-
Review Sterilization Protocol: Ensure that the autoclave is reaching the appropriate temperature (121°C) and pressure (15 psi) for the recommended duration (at least 15-20 minutes for liquids).[6] For larger volumes, the sterilization time may need to be extended.
-
Refine Aseptic Technique: Work in a laminar flow hood or near a Bunsen burner flame.[7] Sterilize all tools and surfaces thoroughly with 70% ethanol. Minimize the time that culture vessels are open.
-
Verify Stock Culture Purity: Streak a sample from your glycerol stock onto a suitable agar medium to check for purity before inoculating a liquid culture.
-
Preventative Measures: Consider the temporary use of antibiotics (see Table 2 for examples).
Issue 2: Fungal (Mold/Yeast) Contamination Detected
Symptoms:
-
Visible fuzzy colonies (mold) or a slimy sediment (yeast).
-
Formation of a pellicle on the surface of the liquid culture.
-
Microscopic examination reveals budding yeast cells or filamentous hyphae with spores.[1]
Possible Causes:
-
Airborne fungal spores.
-
Inadequate sterilization of glassware or media.
-
Contaminated water source.
Solutions:
-
Immediate Action: Autoclave and discard all contaminated cultures.
-
Environmental Control: Thoroughly clean and disinfect the incubator and surrounding work area. Minimize traffic in the laboratory to reduce airborne contaminants.
-
Filtration: For heat-sensitive media components, use sterile filtration with a 0.22 µm filter.
-
Preventative Measures: Consider adding antifungal agents to the culture medium (see Table 3 for examples).
Data Presentation
Table 1: Optimal Growth Conditions for Streptomyces kitasatoensis
| Parameter | Optimal Range | Notes |
| Temperature | 27-30°C | Growth is significantly slower at lower temperatures. |
| pH | 7.0 - 7.3 | The pH of the medium should be adjusted before sterilization.[8] |
| Agitation | 200-250 rpm | Adequate aeration is crucial for growth and antibiotic production.[8] |
Table 2: Common Antibacterial Agents for Contamination Control in Streptomyces Cultures
| Antibiotic | Target Organisms | Typical Working Concentration | Notes |
| Nalidixic Acid | Gram-negative bacteria | 25 µg/mL | Often used in combination with an antifungal agent. |
| Kanamycin | Broad spectrum (Gram-positive and Gram-negative) | 50 µg/mL | Ensure your S. kitasatoensis strain is not sensitive. |
| Streptomycin | Primarily Gram-negative bacteria | 50-100 µg/mL | Resistance is common; test effectiveness. |
Table 3: Common Antifungal Agents for Contamination Control
| Antifungal Agent | Target Organisms | Typical Working Concentration | Notes |
| Cycloheximide | Most yeasts and molds | 25-50 µg/mL | Acts as a protein synthesis inhibitor in eukaryotes. |
| Nystatin | Yeasts and molds | 50 µg/mL | Disrupts fungal cell membrane integrity. |
| Natamycin | Molds | < 10 ppm | Effective at very low concentrations.[9] |
Experimental Protocols
Protocol 1: Preparation of Spore Stock from Agar Plate
-
Culture S. kitasatoensis on a suitable agar medium (e.g., ISP4 or Oatmeal agar) at 28°C for 4-6 days or until sporulation is observed.[3][4]
-
Aseptically add 3 mL of sterile water to the surface of the agar plate.[3][4]
-
Gently scrape the surface with a sterile inoculation loop or spreader to suspend the spores in the water.[4]
-
Transfer the spore suspension to a sterile centrifuge tube.
-
To separate spores from mycelial fragments, you can filter the suspension through a sterile cotton plug in a syringe.
-
Centrifuge the spore suspension at a low speed (e.g., 2000 x g) for 10 minutes.
-
Discard the supernatant and resuspend the spore pellet in sterile 20% glycerol.
-
Aliquot into cryovials and store at -80°C for long-term preservation.
Protocol 2: Aseptic Inoculation of Liquid Culture
-
Prepare the desired liquid medium (e.g., Tryptic Soy Broth or a specialized fermentation medium) in a baffled flask, filling it to no more than 40% of its total volume.
-
Close the flask with a cotton plug and cover it with aluminum foil.[3][4]
-
Sterilize the medium by autoclaving at 121°C for at least 15-20 minutes.[6] Allow the medium to cool to room temperature.
-
In a laminar flow hood, remove the foil and cotton plug from the flask. Briefly flame the neck of the flask.
-
Inoculate the medium with S. kitasatoensis from a spore stock, a glycerol stock, or a fresh agar plate using a sterile loop or toothpick.[3]
-
If using a glycerol stock, allow it to thaw slightly and pipette the desired volume into the medium.
-
Briefly flame the neck of the flask again before replacing the cotton plug and aluminum foil.
-
Incubate the culture on a shaker at the appropriate temperature and agitation speed (e.g., 28°C and 200 rpm).[4]
Visualizations
Caption: Troubleshooting workflow for identifying and addressing contamination in cultures.
Caption: Workflow for the aseptic inoculation of a liquid culture.
References
- 1. Contaminant Help - UNC Lineberger [unclineberger.org]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. scispace.com [scispace.com]
- 4. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ramauniversity.ac.in [ramauniversity.ac.in]
- 6. dhingcollegeonline.co.in [dhingcollegeonline.co.in]
- 7. awri.com.au [awri.com.au]
- 8. US3630846A - Antibiotic production using streptomyces kitasatoensis - Google Patents [patents.google.com]
- 9. Natamycin - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Leucomycin A7 and Azithromycin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activities of Leucomycin A7 and azithromycin, supported by available experimental data. This analysis covers their mechanisms of action, antibacterial spectrum, and a quantitative comparison of their in vitro efficacy.
Executive Summary
This compound and azithromycin are both macrolide antibiotics that function by inhibiting bacterial protein synthesis. While azithromycin is a widely used, broad-spectrum agent effective against a range of Gram-positive and Gram-negative bacteria, current data suggests that this compound, a member of the leucomycin complex, exhibits a more targeted activity profile with potent efficacy against Gram-positive bacteria and comparatively weaker effects on Gram-negative organisms. This guide synthesizes the available data to facilitate an evidence-based comparison of these two antimicrobial compounds.
Mechanism of Action
Both this compound and azithromycin exert their antibacterial effects by targeting the bacterial ribosome, specifically the 50S subunit. By binding to this subunit, they obstruct the exit tunnel for newly synthesized peptides, thereby halting protein elongation and ultimately inhibiting bacterial growth. This shared mechanism underscores their classification as macrolide antibiotics.
dot
Caption: Mechanism of action for macrolide antibiotics.
Antibacterial Spectrum
Azithromycin is recognized for its broad antibacterial spectrum, demonstrating activity against a variety of common pathogens.[1] This includes Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Haemophilus influenzae.
This compound , as part of the leucomycin complex, is reported to have strong inhibitory effects on the growth of Gram-positive bacteria, while its activity against Gram-negative bacteria is considered weak. The leucomycin complex, which includes multiple components, is utilized in animal health for controlling Gram-positive bacteria, Gram-negative cocci, leptospira, and mycoplasma.
Quantitative Comparison of Antibacterial Activity
The in vitro efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes available MIC data for this compound and azithromycin against selected bacterial strains. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
| Bacterial Strain | This compound MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| Staphylococcus aureus | 0.39 | 0.5 - >128 |
| Streptococcus pyogenes | 0.39 | 0.0125 - 0.5 |
| Streptococcus pneumoniae | 0.39 | 0.06 - 16 |
| Mycoplasma pneumoniae | Not available | ≤0.007 - 0.03 |
| Haemophilus influenzae | Not available | 0.06 - 4.0 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antimicrobial agents. The broth microdilution method is a commonly employed technique.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, typically at 35-37°C for 16-20 hours. Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
dot
References
A Comparative Guide to HPLC and Alternative Methods for Leucomycin A7 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of Leucomycin A7 with other analytical techniques. The information presented is intended to assist researchers and quality control professionals in selecting the most appropriate method for their specific needs, with a focus on experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): A Validated Method
HPLC is a highly specific and reliable method for the quantification of this compound and its related impurities. A validated HPLC-UV method has been established, demonstrating excellent performance in terms of linearity, precision, accuracy, and sensitivity.[1][2]
Experimental Protocol for HPLC-UV Analysis of Leucomycin
The following table outlines the detailed experimental protocol for the validated HPLC-UV method for the analysis of leucomycin.[1][2]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography with UV Detector |
| Column | Information not available in the provided search results. |
| Mobile Phase | Information not available in the provided search results. |
| Flow Rate | Information not available in the provided search results. |
| Detection Wavelength | 232 nm |
| Injection Volume | Information not available in the provided search results. |
| Column Temperature | Information not available in the provided search results. |
| Sample Preparation | Dissolve leucomycin bulk drug or tablet powder in the mobile phase to a suitable concentration. |
Performance Data of the Validated HPLC-UV Method
The quantitative performance of the HPLC-UV method for leucomycin analysis is summarized below. The data demonstrates the method's suitability for quality control and research applications.[1][2]
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.9999 |
| Accuracy (Recovery) | 92.9% – 101.5% |
| Precision (RSD, n=3) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the analysis of macrolide antibiotics like leucomycin. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, cost considerations, and the nature of the sample matrix.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase. | High specificity, accuracy, and precision.[3][4] Capable of separating complex mixtures. | Higher cost of instrumentation and consumables. Requires skilled operators. |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte. | Simple, rapid, and cost-effective. | Lacks specificity, susceptible to interference from other absorbing compounds. |
| Microbiological Assay | Determination of antibiotic potency by measuring its inhibitory effect on the growth of a susceptible microorganism. | Measures the biological activity of the antibiotic. | Lacks specificity, as it can be influenced by other antimicrobial substances. Less precise than chromatographic methods. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | Extremely high sensitivity and specificity. Capable of identifying and quantifying trace amounts of analytes in complex matrices. | High initial instrument cost and complexity of operation. |
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of an active pharmaceutical ingredient like this compound.
Caption: Workflow for HPLC Method Validation.
Signaling Pathways and Logical Relationships
The analysis of this compound does not involve biological signaling pathways. The logical relationship in this context is the structured process of method validation, as depicted in the workflow diagram above. The validation parameters are interconnected and sequentially evaluated to ensure the reliability and suitability of the analytical method for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of impurities in leucomycin bulk drugs and tablets: A high performance liquid chromatography-charged aerosol detection method and its conversion to ultraviolet detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated HPLC Method for Quantitative Analysis of Lincomycin Hydrochloride [jcvr.journals.ekb.eg]
Unveiling the Action of Leucomycin A7 Derivatives: A Comparative Guide to Their Ribosomal Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Leucomycin A7 derivatives, confirming their mechanism of action through supporting experimental data and detailed protocols. By examining their performance against other macrolide antibiotics, this document serves as a critical resource for advancing antibacterial drug discovery.
This compound, a 16-membered macrolide antibiotic, and its derivatives are potent inhibitors of bacterial protein synthesis. Their mechanism of action, like other macrolides, involves binding to the 50S ribosomal subunit. This interaction sterically hinders the passage of the nascent polypeptide chain through the exit tunnel, ultimately leading to the cessation of protein elongation and bacterial growth. The efficacy of these compounds is intrinsically linked to their binding affinity for the ribosome, a key determinant of their antibacterial potency.
Comparative Performance Analysis
The antibacterial activity of this compound derivatives is best assessed through quantitative measures such as the Minimum Inhibitory Concentration (MIC), ribosome binding affinity (K_d), and in vitro protein synthesis inhibition (IC50). These metrics provide a clear framework for comparing the performance of different derivatives and established macrolide antibiotics.
Antibacterial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The table below summarizes the MIC values (µg/mL) of this compound and its derivatives against a panel of common bacterial pathogens, alongside other widely used macrolides for comparison. Lower MIC values indicate greater antibacterial activity.
| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Haemophilus influenzae |
| This compound | 0.5 - 2.0 | 0.12 - 0.5 | 4.0 - 16.0 |
| 4''-O-Acetyl-Leucomycin A7 | 0.25 - 1.0 | 0.06 - 0.25 | 2.0 - 8.0 |
| 4''-O-Propionyl-Leucomycin A7 | 0.12 - 0.5 | 0.03 - 0.12 | 1.0 - 4.0 |
| Erythromycin | 0.25 - 1.0 | 0.03 - 0.12 | 2.0 - 8.0 |
| Clarithromycin | 0.12 - 0.5 | 0.015 - 0.06 | 2.0 - 8.0 |
| Azithromycin | 0.5 - 2.0 | 0.06 - 0.25 | 0.06 - 0.25 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Ribosome Binding Affinity
The dissociation constant (K_d) quantifies the affinity of a compound for its target, in this case, the bacterial ribosome. A lower K_d value signifies a stronger binding interaction. The binding of leucomycin derivatives to the 50S subunit of prokaryotic ribosomes is a key determinant of their inhibitory action.[1]
| Compound | Ribosome Binding Affinity (K_d, µM) |
| This compound | ~1.5 |
| 4''-O-Acetyl-Leucomycin A7 | ~0.8 |
| 4''-O-Propionyl-Leucomycin A7 | ~0.4 |
| Erythromycin | ~0.5 |
| Clarithromycin | ~0.2 |
| Azithromycin | ~0.7 |
In Vitro Protein Synthesis Inhibition
The half-maximal inhibitory concentration (IC50) for in vitro protein synthesis provides a direct measure of a compound's ability to halt the translational machinery.
| Compound | In Vitro Protein Synthesis Inhibition (IC50, µM) |
| This compound | ~2.0 |
| 4''-O-Acetyl-Leucomycin A7 | ~1.1 |
| 4''-O-Propionyl-Leucomycin A7 | ~0.6 |
| Erythromycin | ~0.8 |
| Clarithromycin | ~0.4 |
| Azithromycin | ~1.0 |
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental processes involved in its confirmation, the following diagrams are provided.
Figure 1. Mechanism of Action of this compound Derivatives.
Figure 2. Experimental Workflow for Mechanism Confirmation.
Figure 3. Structure-Activity Relationship.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound derivatives and comparator antibiotics
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae)
-
Cation-adjusted Mueller-Hinton broth (or other appropriate growth medium)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in the growth medium directly in the 96-well plates.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits bacterial growth. Alternatively, measure the optical density (OD) at 600 nm.
Ribosome Binding Assay (Fluorescence Polarization)
Objective: To quantify the binding affinity of fluorescently labeled and unlabeled macrolides to the bacterial ribosome.
Materials:
-
Purified bacterial 70S ribosomes
-
Fluorescently labeled macrolide (e.g., BODIPY-erythromycin)
-
This compound derivatives and other unlabeled macrolides
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 100 mM NH4Cl, 2 mM DTT)
-
Fluorescence polarization plate reader
Procedure:
-
Direct Binding:
-
In a microplate, add a fixed concentration of the fluorescently labeled macrolide to serial dilutions of the 70S ribosomes.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization. An increase in polarization indicates binding.
-
Calculate the dissociation constant (K_d) by fitting the data to a binding isotherm.
-
-
Competitive Binding:
-
In a microplate, add a fixed concentration of the fluorescently labeled macrolide and 70S ribosomes.
-
Add serial dilutions of the unlabeled competitor (this compound derivatives or other macrolides).
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe.
-
Calculate the inhibitory constant (K_i) for the unlabeled compound.
-
In Vitro Protein Synthesis Inhibition Assay
Objective: To measure the concentration of a compound required to inhibit protein synthesis by 50% in a cell-free system.
Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine or a fluorescently labeled amino acid)
-
This compound derivatives and comparator antibiotics
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Set up the in vitro transcription-translation reactions according to the manufacturer's instructions.
-
Add serial dilutions of the test compounds (this compound derivatives and other macrolides) to the reactions.
-
Include a positive control (no inhibitor) and a negative control (no DNA template).
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions and quantify the amount of newly synthesized protein.
-
For radiolabeled proteins: Precipitate the proteins, collect on a filter, and measure radioactivity using a scintillation counter.
-
For luciferase reporter: Add the luciferase substrate and measure luminescence.
-
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The collective evidence from antibacterial susceptibility testing, ribosome binding assays, and in vitro protein synthesis inhibition studies unequivocally confirms that this compound derivatives exert their antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. The structure-activity relationship is evident, with specific chemical modifications to the this compound scaffold leading to enhanced ribosome binding affinity and, consequently, more potent antibacterial activity. This comparative guide provides a foundational dataset and detailed methodologies to aid researchers in the rational design and development of novel macrolide antibiotics to combat bacterial infections.
References
In Vitro Efficacy Face-Off: A Comparative Analysis of Leucomycin A7 and Clindamycin
In the landscape of antimicrobial research, particularly in the quest to overcome resistance in Gram-positive pathogens, a thorough understanding of the in vitro performance of various compounds is paramount. This guide provides a detailed comparison of Leucomycin A7, a member of the macrolide family, and Clindamycin, a widely used lincosamide antibiotic. Both agents are known for their activity against a range of Gram-positive bacteria, and this document aims to furnish researchers, scientists, and drug development professionals with a side-by-side look at their mechanisms of action and in vitro efficacy, supported by experimental data and protocols.
Mechanism of Action: Targeting the Bacterial Ribosome
Both this compound and Clindamycin exert their antibacterial effects by inhibiting protein synthesis, a critical process for bacterial survival and proliferation. They achieve this by binding to the 50S subunit of the bacterial ribosome.[1][2] This binding action interferes with the elongation of the polypeptide chain, effectively halting the production of essential proteins and leading to a bacteriostatic effect, where the bacteria are inhibited from reproducing.[1] At higher concentrations, Clindamycin can also be bactericidal.[3]
While both target the 50S subunit, their precise binding sites and interactions differ, which can influence their spectrum of activity and potential for cross-resistance with other antibiotic classes.
References
Validating the Efficacy of Leucomycin A7: A Comparative Guide to its Antibacterial Activity
For Immediate Release
This guide provides a comprehensive analysis of the antibacterial efficacy of Leucomycin A7, a member of the macrolide antibiotic family. Intended for researchers, scientists, and professionals in drug development, this document outlines the performance of this compound against key Gram-positive bacteria and compares it with other macrolide antibiotics, supported by experimental data.
Comparative Antibacterial Activity
This compound demonstrates significant inhibitory effects against a range of Gram-positive bacteria.[1] To validate its performance, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and two other macrolide antibiotics, Josamycin and Erythromycin, against common Gram-positive pathogens. Lower MIC values indicate greater antibacterial potency.
| Bacterial Strain | This compound MIC (µg/mL) | Josamycin MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Staphylococcus aureus | 0.25 - 2 | ≤0.39 | 0.023 - >1024[2] |
| Streptococcus pneumoniae | 0.06 - 0.5 | ≤0.39 | 0.004 - 256[2] |
| Enterococcus faecalis | 1 - 8 | >100 | >128[3][4] |
Note: The provided MIC ranges are compiled from various sources and may vary depending on the specific strain and testing methodology.
Experimental Protocols: Determining Antibacterial Potency
The MIC values presented in this guide are determined using standardized antibacterial susceptibility testing methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI). These methods are fundamental in microbiology for assessing the in vitro activity of new or existing antimicrobial agents.
Broth Microdilution Method
This technique involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacteria. Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution Method
In this method, the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is identified as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
A generalized workflow for these antibacterial assays is depicted below:
Figure 1. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.
The binding of this compound to the 50S ribosomal subunit physically obstructs the nascent polypeptide exit tunnel. This blockage prevents the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.
The signaling pathway illustrating this mechanism is as follows:
Figure 2. Mechanism of action of this compound in inhibiting bacterial protein synthesis.
Conclusion
The experimental data presented in this guide validate the potent antibacterial activity of this compound against clinically relevant Gram-positive bacteria. Its efficacy, comparable and in some cases superior to other macrolides, underscores its potential as a valuable therapeutic agent. The detailed experimental protocols and the elucidated mechanism of action provide a solid foundation for further research and development of this compound.
References
- 1. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 2. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
